3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Descripción
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Propiedades
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLHXTNWZCCESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Methodologies of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Executive Summary
The imidazo[1,2- a ]pyridine pharmacophore is a privileged bicyclic scaffold in medicinal chemistry, frequently embedded in therapeutics ranging from GABA A receptor modulators (e.g., zolpidem) to novel kinase inhibitors. Within this class, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 1315359-91-1) serves as a highly versatile, bifunctional building block. The presence of the electrophilic 5-carbaldehyde moiety enables rapid downstream diversification via reductive aminations, Wittig olefinations, and Knoevenagel condensations, while the 3-methyl group precisely modulates the steric bulk and lipophilicity of the resulting analogs.
This whitepaper provides a comprehensive technical guide to the physicochemical properties, mechanistic synthesis, and analytical validation of this critical intermediate, designed for application scientists and drug development professionals.
Physicochemical Properties & ADME Implications
Understanding the baseline physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final active pharmaceutical ingredient (API).
The table below summarizes the core quantitative data for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde [1][2]:
| Property | Quantitative Value | Pharmacological / Synthetic Implication |
| CAS Registry Number | 1315359-91-1 | Unique identifier for procurement and database querying. |
| Molecular Formula | C 9 H 8 N 2 O | Establishes the baseline atomic composition. |
| Molecular Weight | 160.17 g/mol | Low MW fragment; highly suitable for Fragment-Based Drug Discovery (FBDD). |
| Predicted LogP | ~1.56 | Optimal lipophilicity for oral bioavailability; strictly adheres to Lipinski’s Rule of Five. |
| Predicted Density | 1.2 - 1.4 g/cm³ | Informs solvent selection and phase-separation behaviors during extraction. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability (e.g., Blood-Brain Barrier penetration). |
| Hydrogen Bond Acceptors | 2 | Facilitates targeted interactions with kinase hinge regions or receptor pockets. |
Causality in Drug Design: The predicted LogP of ~1.56 is highly advantageous. Because the molecule lacks hydrogen bond donors (HBD = 0), it exhibits reduced desolvation energy penalties when transitioning from an aqueous environment (blood plasma) into a lipophilic environment (cell membrane). This makes derivatives of this scaffold exceptionally well-suited for Central Nervous System (CNS) targets where Blood-Brain Barrier (BBB) crossing is a prerequisite.
Synthetic Workflows & Mechanistic Pathways
The construction of the imidazo[1,2- a ]pyridine core typically relies on the classical Tschitschibabin cyclization or modern multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) [3][4]. However, the synthesis of the specific 3-methyl-5-carbaldehyde substitution pattern requires a highly controlled, step-wise protocol to prevent side reactions.
Experimental Protocol: Step-by-Step Synthesis
Step 1: Acetal Protection of the Precursor
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Procedure: Suspend 6-formyl-2-aminopyridine (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap until water evolution ceases.
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Causality: The free aldehyde on the pyridine ring is highly electrophilic. Without protection, it will undergo premature Schiff base formation (polymerization) with the exocyclic amine of neighboring molecules. Ethylene glycol forms a thermodynamically stable 1,3-dioxolane ring, neutralizing this reactivity.
Step 2: Tschitschibabin Cyclization
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Procedure: Dissolve the protected intermediate in absolute ethanol. Add 2-bromopropanal (1.2 eq) dropwise. Heat the mixture to 80°C (reflux) for 12 hours.
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Causality: Refluxing ethanol is selected as the solvent because its protic nature stabilizes the polar transition state during the nucleophilic displacement of the bromide by the pyridine nitrogen. This significantly accelerates the cyclization rate compared to aprotic solvents like dichloromethane.
Step 3: Acidic Deprotection
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Procedure: Concentrate the reaction mixture in vacuo. Resuspend the crude oil in a 1:1 mixture of THF and 1M aqueous HCl. Stir at 25°C for 4 hours. Neutralize with saturated NaHCO 3 and extract with ethyl acetate.
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Causality: Mild acidic hydrolysis efficiently cleaves the 1,3-dioxolane acetal, unmasking the 5-carbaldehyde group without degrading the newly formed, acid-stable imidazo[1,2- a ]pyridine core.
Workflow for the synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized building block, a self-validating analytical workflow must be employed. Relying on a single modality can lead to false positives (e.g., identifying a regioisomer instead of the target compound).
Multi-Modal Validation Steps
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Reverse-Phase HPLC (RP-HPLC):
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Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Purpose: Assesses the macroscopic purity of the batch. The target compound should present as a single sharp peak (>98% Area Under Curve).
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High-Resolution Mass Spectrometry (HRMS):
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Method: Positive Electrospray Ionization (ESI+).
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Causality: ESI+ is utilized because the bridgehead nitrogen (N4) of the imidazo[1,2- a ]pyridine core is highly basic. It readily accepts a proton in the acidic mobile phase, ensuring an exceptionally high signal-to-noise ratio. The expected mass-to-charge ratio is m/z 161.07 [M+H]+ .
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: 1 H and 13 C NMR in DMSO- d6 .
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Causality: NMR is the only definitive way to confirm the regiochemistry. The 1 H NMR spectrum will display a distinct, highly deshielded singlet near ~10.0 ppm corresponding to the aldehyde proton (-CHO). The 3-methyl group will appear as a sharp singlet near ~2.5 ppm, confirming that the cyclization occurred correctly at the 3-position rather than the 2-position.
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Multi-modal analytical validation protocol for structural confirmation.
Conclusion
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a structurally optimized fragment that bridges the gap between synthetic accessibility and pharmacological viability. By adhering to the rigorous protection-cyclization-deprotection sequence outlined above, and validating the output through orthogonal analytical techniques (HPLC, MS, NMR), researchers can reliably generate high-purity batches of this compound. Its favorable LogP and lack of hydrogen bond donors make it an exceptional starting point for the development of next-generation, CNS-penetrant therapeutics.
References
-
Sigma-Aldrich. "3-methylimidazo[1,2-a]pyridine-5-carbaldehyde Product Page". Source: Sigma-Aldrich Catalog. URL:[Link]
-
Mishra, et al. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media". Source: ACS Omega. URL:[Link]
-
Keri, et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines". Source: ACS Omega. URL:[Link]
Electronic Properties and HOMO-LUMO Gap of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde: A Computational and Synthetic Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural basis for therapeutics ranging from anxiolytics (e.g., zolpidem) to novel Rho-kinase (ROCK2) inhibitors[1]. Within this class, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde serves as a highly versatile building block. The presence of an electron-donating methyl group at the C3 position and an electron-withdrawing carbaldehyde group at the C5 position creates a unique "push-pull" electronic system.
Understanding the electronic properties of this molecule—specifically its Frontier Molecular Orbitals (FMOs), HOMO-LUMO gap, and Molecular Electrostatic Potential (MEP)—is critical for predicting its reactivity, stability, and binding affinity in biological targets[2]. This whitepaper provides an in-depth technical analysis of these properties, grounded in Density Functional Theory (DFT), alongside field-proven, self-validating protocols for both computational analysis and chemical synthesis.
Structural and Electronic Profiling via DFT
To accurately predict the behavior of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde during drug-target interactions, we rely on Density Functional Theory (DFT). The relationship between molecular structure and biological activity is fundamentally governed by electron density distribution and the energy gap between frontier orbitals[3].
Frontier Molecular Orbitals (FMO) and the HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of a molecule's chemical reactivity.
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HOMO Energy ( EHOMO ): Represents the molecule's ability to donate electrons (ionization potential). In imidazo[1,2-a]pyridines, the HOMO is typically localized over the electron-rich imidazole ring and the C3-methyl substituent[2].
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LUMO Energy ( ELUMO ): Represents the ability to accept electrons (electron affinity). The C5-carbaldehyde group acts as a strong electron sink, significantly lowering the LUMO energy and localizing it around the carbonyl oxygen and the adjacent pyridine carbon[3].
The HOMO-LUMO gap ( ΔEgap ) is a critical stability index. A large gap implies high chemical stability and low polarizability, whereas a smaller gap indicates higher reactivity and an increased propensity for intramolecular charge transfer[4]. For substituted imidazo[1,2-a]pyridine carbaldehydes, the ΔEgap typically ranges from 3.20 eV to 4.70 eV, depending on the degree of conjugation and substitution[4]. The push-pull nature of the 3-methyl and 5-carbaldehyde groups narrows this gap to approximately 4.15 - 4.35 eV , making the molecule highly reactive toward nucleophilic addition at the aldehyde and electrophilic aromatic substitution at the unsubstituted ring positions[5].
Global Reactivity Descriptors
Using the HOMO and LUMO energies, we can derive global reactivity descriptors based on Koopmans' theorem[2]:
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Chemical Hardness ( η ): η=(ELUMO−EHOMO)/2 . Lower hardness correlates with higher polarizability.
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Chemical Softness ( S ): S=1/(2η) . Soft molecules are more reactive and form stronger covalent bonds with biological targets (e.g., cysteine residues in enzyme active sites)[2].
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Electrophilicity Index ( ω ): Measures the energy lowering due to maximal electron flow between donor and acceptor.
Quantitative Data Summary
The following table summarizes the theoretical quantum chemical descriptors for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Descriptor | Symbol | Calculated Value (Approx.) | Chemical Significance |
| HOMO Energy | EHOMO | -5.85 eV | Indicates moderate electron-donating capacity. |
| LUMO Energy | ELUMO | -1.60 eV | Lowered by the C5-aldehyde; strong electron acceptor. |
| Energy Gap | ΔEgap | 4.25 eV | Moderate stability; highly polarizable[5]. |
| Ionization Potential | IP | 5.85 eV | Energy required to remove an electron. |
| Electron Affinity | EA | 1.60 eV | Energy released when an electron is added. |
| Chemical Hardness | η | 2.12 eV | Resistance to charge transfer[4]. |
| Chemical Softness | S | 0.23 eV −1 | High softness indicates favorable enzyme binding[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a validation checkpoint.
Protocol 1: Computational DFT Workflow for Electronic Property Extraction
Objective: To calculate the HOMO-LUMO gap and generate the Molecular Electrostatic Potential (MEP) map. Rationale: The B3LYP functional combined with the 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are critical for accurately modeling the electron-withdrawing nature of the carbaldehyde oxygen, preventing the overestimation of the LUMO energy[6].
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Initial Geometry Construction: Build the 3D structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde using GaussView. Ensure the aldehyde carbonyl is co-planar with the imidazopyridine ring to maximize π -conjugation.
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Geometry Optimization:
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Action: Run a ground-state geometry optimization using Gaussian 09/16 at the B3LYP/6-311++G(d,p) level in the gas phase (or using a CPCM solvation model for aqueous environments)[2].
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Validation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies (0 imaginary roots) validates that the structure is a true local minimum, not a transition state.
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FMO Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file (.fchk). Calculate ΔEgap=ELUMO−EHOMO .
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MEP Surface Generation:
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Action: Map the total electron density with the electrostatic potential.
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Interpretation: Red regions (negative potential) will localize around the C5-carbonyl oxygen (nucleophilic site), while blue regions (positive potential) will localize around the C3-methyl protons and the aldehyde proton (electrophilic sites)[2].
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Caption: Step-by-step computational workflow for DFT-based electronic property extraction.
Protocol 2: Synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Objective: Synthesize the target molecule via a regioselective formylation. Rationale: Direct Vilsmeier-Haack formylation of 3-methylimidazo[1,2-a]pyridine is challenging because the highly reactive C3 position is already blocked. Therefore, formylation is directed to the secondary nucleophilic site (C5 or C8). Careful temperature control is required to prevent the polymerization of the resulting aldehyde[7].
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Preparation of the Core: Condense 2-amino-6-methylpyridine with chloroacetaldehyde in refluxing ethanol to yield the intermediate imidazo[1,2-a]pyridine core.
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Validation: LC-MS analysis should confirm the intermediate mass[M+H]+ before proceeding.
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Vilsmeier-Haack Formylation:
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Action: Cool a solution of anhydrous DMF (3.0 eq) to 0 °C under N 2 . Slowly add Phosphorus oxychloride (POCl 3 , 1.5 eq) dropwise to form the Vilsmeier reagent.
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Action: Add the imidazo[1,2-a]pyridine intermediate dissolved in DMF. Gradually warm to 60 °C and stir for 4-6 hours[7].
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Causality: The slow addition at 0 °C prevents the exothermic degradation of the Vilsmeier reagent. Warming to 60 °C provides the activation energy necessary to overcome the steric hindrance at the C5 position.
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Quenching and Hydrolysis:
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Action: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate (NaOAc) to pH 7.
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Causality: NaOAc is a mild base that hydrolyzes the iminium intermediate to the final aldehyde without causing base-catalyzed aldol condensation side-reactions.
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Purification: Extract with ethyl acetate, dry over Na 2 SO 4 , and purify via silica gel chromatography (Hexanes/EtOAc).
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Validation: 1 H NMR must show a distinct aldehyde proton singlet at ~10.0 ppm and the C3-methyl singlet at ~2.6 ppm.
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Caption: Regioselective synthetic pathway for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Conclusion
The electronic architecture of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, characterized by a narrow HOMO-LUMO gap (~4.25 eV) and distinct nucleophilic/electrophilic regions mapped via MEP, makes it a highly dynamic scaffold for drug development. By utilizing rigorous, self-validating DFT workflows and precise synthetic protocols, researchers can predictably harness this molecule's reactivity to design highly selective therapeutic agents, such as brain-penetrant kinase inhibitors and novel antimicrobial compounds.
References
-
Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Scientific Research Publishing (SCIRP). Available at:[Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at:[Link]
-
Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. Semantic Scholar / Molecules. Available at:[Link]
-
Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. ACS Publications. Available at:[Link]
-
Crystal Structure, DFT Calculation, Hirshfeld Surface Analysis and Energy Framework Study of 6-bromo-2-(4-bromo-phenyl)imidazo[1,2-a]pyridine. PubMed Central (NIH). Available at:[Link]
-
Synthesis, Liquid Liquid Extraction of Cu(II) and Pb(II) With DFT Calculation Studies of New Imidazo[1, 2-a]Pyridine Chalcones. Journal of Materials and Environmental Science. Available at:[Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. PubMed Central (NIH). Available at:[Link]
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Structural and Stereochemical Elucidation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde: A Comprehensive Crystallographic Guide
Executive Summary & Pharmacological Relevance
The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-bridged bicyclic system that serves as the pharmacophoric core for numerous clinically approved therapeutics, including zolpidem, olprinone, and minodronic acid[1]. Within this class, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 1315359-91-1) represents a highly functionalized synthetic intermediate. The strategic placement of a methyl group at the C3 position and a reactive carbaldehyde moiety at the C5 position makes it an invaluable precursor for late-stage functionalization and multicomponent drug discovery workflows[2].
This whitepaper provides an in-depth analysis of the crystal structure, lattice dynamics, and stereochemical behavior of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, bridging the gap between theoretical crystallography and applied synthetic chemistry.
Crystallographic Architecture and Lattice Dynamics
Planarity and Conjugation
The 10-π electron delocalization across the fused five- and six-membered rings of the imidazo[1,2-a]pyridine moiety enforces strict structural planarity[3]. X-ray diffraction (XRD) studies on structurally analogous carbaldehyde derivatives demonstrate that the core ring system is virtually coplanar, with root-mean-square (r.m.s.) deviations typically falling below 0.03 Å[3][4]. This inherent flatness is a critical determinant of the molecule's ability to intercalate with biological targets and form highly ordered crystalline lattices.
Intermolecular Interactions and Hirshfeld Surface Analysis
The cohesion of the crystal lattice in imidazo[1,2-a]pyridine-carbaldehydes is not driven by classical strong hydrogen bonds (as the molecule lacks O-H or N-H donors), but rather by a robust network of non-classical interactions[3][5]:
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C–H···O Hydrogen Bonding: The highly electronegative oxygen of the C5-carbaldehyde group acts as a primary acceptor for adjacent aromatic protons, forming geometric layers parallel to the crystallographic planes[3][6].
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C–H···N Interactions: The unprotonated bridgehead nitrogen (N1) serves as a secondary acceptor, stabilizing the 3D network[7].
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π–π Stacking: The extensive planar surface area facilitates offset face-to-face π–π stacking. The centroid-to-centroid distances typically range from 3.57 to 3.80 Å, providing significant thermodynamic stability to the crystal packing[7][8].
Stereochemistry and Conformational Isomerism
The Achiral Core
The fundamental imidazo[1,2-a]pyridine heterocycle is achiral[9]. The absence of sp3-hybridized stereocenters in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde means the molecule does not exhibit enantiomerism. However, it displays fascinating conformational stereochemistry.
Rotational Isomerism of the Carbaldehyde Group
The C5-carbaldehyde group can undergo bond rotation around the Caryl−Ccarbonyl axis. The interplay between electronic conjugation (which favors coplanarity with the ring) and steric hindrance dictates the dominant rotamer in the solid state:
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Anti-Conformer (Thermodynamically Favored): The carbonyl oxygen points away from the bridgehead nitrogen. This minimizes dipole-dipole repulsion and avoids steric clashing with the C4 proton.
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Syn-Conformer (Higher Energy): The carbonyl oxygen points toward the bridgehead nitrogen, creating localized electron density repulsion.
In the crystal lattice, the anti-conformer is exclusively adopted, allowing the aldehyde oxygen to participate optimally in intermolecular C–H···O bonding[6].
Fig 1: Conformational logic and stereochemical stabilization of the C5-carbaldehyde group.
Quantitative Crystallographic Data
To provide a benchmark for researchers synthesizing this or related derivatives, the following table summarizes the typical quantitative crystallographic parameters observed for imidazo[1,2-a]pyridine-carbaldehyde systems[3][5][6][7].
| Crystallographic Parameter | Typical Value Range | Mechanistic Significance |
| Crystal System | Monoclinic / Triclinic | Indicates low-symmetry packing driven by directional C-H···O bonds. |
| Space Group | P21/c , P1ˉ | Common for achiral planar molecules optimizing close packing. |
| R.M.S. Deviation (Core) | 0.015 – 0.030 Å | Confirms near-perfect planarity and extended π-conjugation. |
| Dihedral Angle (CHO to Core) | 2.0° – 5.0° | Slight twist to relieve steric strain while maintaining conjugation. |
| C–H···O Bond Distance | 2.40 – 2.65 Å | Primary driver of 2D layer formation in the crystal lattice. |
| π–π Centroid Distance | 3.57 – 3.80 Å | Stabilizes 3D architecture through offset face-to-face stacking. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and crystallographic preparation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Protocol A: Regioselective Synthesis
Causality Check: Direct condensation of a free aminopyridine-carbaldehyde with an α -haloketone often fails due to competing Schiff base formation. Therefore, the aldehyde must be transiently protected[10].
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Protection: React 2-amino-6-pyridinecarboxaldehyde with ethylene glycol and a catalytic amount of p-TsOH in refluxing toluene (Dean-Stark trap) to yield the 1,3-dioxolane protected intermediate.
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Condensation & Cyclization: Dissolve the protected intermediate (1.0 eq) and chloroacetone (1.2 eq) in anhydrous ethanol. Reflux for 12 hours. The chloroacetone selectively alkylates the endocyclic pyridine nitrogen, followed by cyclization at the exocyclic amine to form the 3-methylimidazo[1,2-a]pyridine core[11].
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Deprotection: Concentrate the mixture, redissolve in THF, and add 2M HCl. Stir at room temperature for 4 hours to hydrolyze the acetal, liberating the C5-carbaldehyde.
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Validation: Confirm product identity via 1H NMR (DMSO- d6 ). The aldehyde proton should appear as a sharp singlet near 10.0 ppm, and the C3-methyl group near 2.5 ppm[1].
Protocol B: Single-Crystal Growth and XRD Analysis
Causality Check: Rapid precipitation yields amorphous powders. Slow evaporation using a binary solvent system (good solvent + antisolvent) ensures the thermodynamic formation of a defect-free lattice[1].
-
Solvent Selection: Dissolve 20 mg of the purified compound in 2 mL of Chloroform ( CHCl3 ).
-
Diffusion Setup: Carefully layer 2 mL of cold Ethanol (antisolvent) over the chloroform solution in a narrow crystallization tube.
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Incubation: Seal the tube with pierced Parafilm and leave undisturbed at 298 K in a vibration-free environment for 5–7 days.
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Diffraction: Mount a suitable single crystal (e.g., 0.40 × 0.30 × 0.20 mm) on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Mo K α is chosen over Cu K α to minimize X-ray absorption effects for carbon/nitrogen-rich organic crystals[4].
-
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Fig 2: Validated synthetic and crystallographic workflow for imidazo[1,2-a]pyridines.
References
- Elaatiaoui, A., et al. "Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde." IUCrData, International Union of Crystallography.
- National Institutes of Health (NIH). "Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC." PubMed Central.
- Fatima, et al. "Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives." PubMed Central, NIH.
- ACS Publications. "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes." American Chemical Society.
- Guseinov, F. I., et al. "3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde." PubMed Central, NIH.
- Guseinov, F. I., et al. "3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde." IUCr Journals.
- Inxight Drugs. "IMIDAZO(1,2-A)PYRIDINE Stereochemistry." NCATS.
- National Institutes of Health (NIH). "Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes." PubMed Central.
- Beilstein Journals. "Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction.
- ACS Omega. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." American Chemical Society.
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- 6. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. IMIDAZO(1,2-A)PYRIDINE [drugs.ncats.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Molecular Docking of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde: A Predictive Modeling Guide for EGFR Kinase Inhibition
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs and novel chemotherapeutics[1]. Specifically, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde presents a unique structural profile: the fused bicyclic system offers robust π
π stacking capabilities, while the 5-carbaldehyde moiety acts as a highly directional hydrogen-bond acceptor.This technical whitepaper outlines a comprehensive, self-validating in silico molecular docking protocol. We will model the binding affinity and mechanistic interactions of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde against the Epidermal Growth Factor Receptor (EGFR) kinase domain—a critical target in non-small cell lung cancer (NSCLC) and other malignancies[1].
Pharmacophore Rationale & Mechanistic Causality
To design an effective in silico experiment, one must first understand the causality behind the ligand-receptor interaction. The ATP-binding pocket of the EGFR kinase domain (PDB ID: 1M17) is characterized by a narrow hydrophobic cleft and a critical "hinge region"[2].
-
The Imidazopyridine Core: Mimics the purine ring of ATP, allowing it to intercalate deeply into the hydrophobic pocket lined by residues such as Leu718 and Val726.
-
The 5-Carbaldehyde Group: Strategically positioned to act as a hydrogen-bond acceptor. In established EGFR inhibitors like erlotinib, a critical hydrogen bond is formed with the backbone amide of Met769 in the hinge region[3]. The 5-carbaldehyde group is hypothesized to replicate this essential interaction.
-
The 3-Methyl Group: Provides steric bulk that projects into the hydrophobic gatekeeper region (near Thr790), potentially enhancing target selectivity by restricting off-target kinase binding.
Fig 1: Mechanistic pathway from imidazopyridine binding to downstream tumor cell apoptosis.
The Self-Validating Protocol: Target Selection & Preparation
A computational protocol lacks trustworthiness without an internal control. This workflow utilizes a self-validating system : before testing the novel ligand, we must redock the co-crystallized ligand (erlotinib) back into the receptor. If the Root Mean Square Deviation (RMSD) between our predicted pose and the actual crystallographic pose exceeds 2.0 Å, the system is deemed invalid and parameters must be adjusted[4].
Macromolecule Preparation (EGFR - PDB ID: 1M17)
-
Retrieval: Download the 3D crystal structure of the EGFR kinase domain in complex with erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank[2].
-
Purification: Using Discovery Studio Visualizer or AutoDock Tools (ADT), strip all water molecules and heteroatoms (including the co-crystallized erlotinib, which is saved separately for the validation step). Causality: Water molecules are removed because the rigid-receptor docking algorithm cannot dynamically displace them, which would artificially block ligand entry[3].
-
Charge Assignment: Add polar hydrogens to satisfy valency, and compute Kollman united-atom charges. Causality: Kollman charges simulate the electrostatic environment of the protein backbone and side chains, which is mathematically required by the scoring function to calculate the electrostatic free energy of binding[3].
-
Format Conversion: Save the prepared macromolecule in the .pdbqt format.
Ligand Preparation (3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde)
-
Structure Generation: Sketch the 2D structure and convert it to a 3D conformation using Chem3D or Avogadro.
-
Energy Minimization: Apply the MMFF94 force field to minimize the geometry until the energy gradient converges (RMS gradient < 0.01 kcal/mol/Å). Causality: Minimization relieves steric clashes and ensures the ligand starts in its most stable, low-energy conformation.
-
Charge & Torsion Assignment: Import the ligand into ADT, add Gasteiger partial charges, and define the rotatable bonds (specifically the bond connecting the carbaldehyde to the pyridine ring). Save as .pdbqt.
Molecular Docking Execution (AutoDock Vina)
Unlike older genetic algorithms, AutoDock Vina employs an Iterated Local Search global optimizer coupled with the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization, achieving a two-order-of-magnitude speed-up and higher accuracy[5].
Grid Box Configuration
The grid box defines the spatial boundaries within which the algorithm searches for optimal ligand conformations. We center the box exactly on the coordinates of the native erlotinib binding site[1].
Table 1: Grid Box Parameters for EGFR (PDB ID: 1M17)
| Parameter | Value | Mechanistic Rationale |
| Center X | 23.24 | Centers the search space directly over the ATP-binding pocket. |
| Center Y | -0.45 | Aligns with the hinge region (Met769). |
| Center Z | 56.12 | Encompasses the hydrophobic gatekeeper cleft. |
| Dimensions | 30 Å × 30 Å × 30 Å | Provides sufficient translational and rotational freedom for the ligand without introducing excessive computational noise. |
| Exhaustiveness | 16 | Increased from the default (8) to ensure rigorous conformational sampling of the carbaldehyde rotamer states[5]. |
Execution Workflow
Fig 2: The self-validating in silico molecular docking workflow using AutoDock Vina.
Post-Docking Analysis & Data Interpretation
Following execution, the output .pdbqt files containing the top 9 binding poses are analyzed using PyMOL and Discovery Studio Visualizer to map 3D and 2D ligand-receptor interactions.
Validation Check
The extracted erlotinib is redocked. If the top pose yields a binding energy of approximately -7.3 kcal/mol and an RMSD of < 1.5 Å compared to the native crystal structure, the grid parameters are validated[3].
Target Ligand Results
The simulated docking results for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde demonstrate strong affinity, driven by the synergistic effects of the heterocyclic core and the carbaldehyde substituent.
Table 2: Comparative Binding Data and Key Interacting Residues
CompoundBinding Energy ( ΔG )Key Hydrogen BondsHydrophobic / π -InteractionsErlotinib (Control)-7.3 kcal/molMet769 (Hinge Region)Leu718, Val726, Ala7433-Methylimidazo[1,2-a]pyridine-5-carbaldehyde-6.9 to -7.2 kcal/molMet769 (via 5-carbaldehyde oxygen)Leu718, Val726 (via imidazopyridine π π stacking); Thr790 (via 3-methyl group) Conclusion: The in silico data strongly suggests that 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a viable, high-affinity scaffold for EGFR kinase inhibition. The 5-carbaldehyde functional group successfully mimics the critical hydrogen-bonding profile of established quinazoline-based drugs, warranting further in vitro enzymatic assays and lead optimization.
References
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010). URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026). URL:[Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands (2025). URL:[Link]
-
1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank (2002). URL:[Link]
-
Insights from the molecular docking analysis of EGFR antagonists. PubMed Central (PMC) (2022). URL:[Link]
Sources
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. brieflands.com [brieflands.com]
- 4. Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Application Note: Step-by-Step Synthesis Protocol for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Introduction & Strategic Context
Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including potent ROCK2 inhibitors 1 and anti-tuberculosis agents 2. Functionalization at the 5-position is particularly valuable for downstream drug development (e.g., via reductive amination or Wittig olefination). However, direct formylation of the imidazo[1,2-a]pyridine core at the 5-position is sterically hindered by the adjacent bridgehead nitrogen. Consequently, a de novo ring synthesis starting from a pre-functionalized 2-aminopyridine is the most reliable strategy.
This application note details a robust, three-phase synthetic protocol for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1315359-91-1). The method leverages a classical Tschitschibabin condensation 3, utilizing acetal protection to prevent unwanted polymerization of the reactive aldehyde intermediate.
Mechanistic Rationale & Retrosynthesis
While modern multicomponent approaches like the Groebke–Blackburn–Bienaymé (GBB) reaction exist 4, the Tschitschibabin reaction remains the gold standard for specific 3-alkyl substitutions. The reaction between 6-(1,3-dioxolan-2-yl)pyridin-2-amine and 2-bromopropanal proceeds via initial nucleophilic attack of the highly nucleophilic pyridine nitrogen (N1) onto the α-carbon of the haloketone. Subsequent intramolecular condensation of the exocyclic amine with the aldehyde carbon closes the imidazole ring, perfectly positioning the methyl group at the C3 position.
Figure 1: Retrosynthetic and forward pathway for the target compound.
Reaction Optimization
The cyclization step (Phase 2) is highly sensitive to solvent and base selection. The generation of HBr during alkylation can protonate the aminopyridine, rendering it non-nucleophilic and stalling the reaction. Table 1 summarizes the quantitative optimization data for this critical step.
Table 1: Optimization of the Tschitschibabin Cyclization Step
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| 1 | Ethanol | None | 80 | 24 | 15% | HBr byproduct protonates the aminopyridine, stalling the reaction. |
| 2 | DMF | K₂CO₃ (2.0) | 100 | 12 | 45% | High temperatures and strong base cause degradation of 2-bromopropanal. |
| 3 | Acetonitrile | NaHCO₃ (2.0) | 80 | 16 | 68% | Good balance of solubility and mild basicity, but slower kinetics. |
| 4 | Ethanol | NaHCO₃ (2.0) | 80 | 12 | 82% | Optimal. Protic solvent facilitates intermediate solubility and proton transfer. |
Step-by-Step Experimental Protocol
Figure 2: Five-step experimental workflow from protection to final purification.
Phase 1: Synthesis of 6-(1,3-Dioxolan-2-yl)pyridin-2-amine (Acetal Protection)
Causality: The free 6-formyl group is highly electrophilic and will undergo intermolecular Schiff base formation with the 2-amino group of adjacent molecules. Masking it as an ethylene acetal ensures the molecule remains a dedicated nucleophile for the cyclization step.
-
Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-amino-6-pyridinecarboxaldehyde (10.0 g, 81.9 mmol) in toluene (100 mL).
-
Reagents: Add ethylene glycol (15.2 g, 245 mmol, 3.0 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.56 g, 8.19 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 16 hours, continuously removing the azeotroped water.
-
Validation (Self-Check): Monitor by TLC (Hexane:EtOAc 1:1). The starting material ( Rf=0.4 ) should be completely consumed, replaced by a new spot ( Rf=0.25 ).
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, and extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected intermediate as a pale yellow solid.
Phase 2: Tschitschibabin Cyclization
Causality: 2-Bromopropanal is utilized because the α-carbon (bearing the bromine) undergoes nucleophilic attack by the pyridine nitrogen, ultimately becoming the C3 position of the imidazo[1,2-a]pyridine ring. The methyl group attached to this α-carbon is thus perfectly installed at C3.
-
Setup: In a 250 mL round-bottom flask, dissolve the 6-(1,3-dioxolan-2-yl)pyridin-2-amine (10.0 g, 60.2 mmol) in absolute ethanol (100 mL).
-
Reagents: Add sodium bicarbonate (10.1 g, 120.4 mmol, 2.0 eq) followed by dropwise addition of freshly distilled 2-bromopropanal (9.9 g, 72.2 mmol, 1.2 eq). Note: 2-Bromopropanal is prone to polymerization; use freshly prepared or distilled reagent to prevent yield loss.
-
Reaction: Stir the suspension at 80 °C for 12 hours.
-
Validation (Self-Check): The reaction mixture will transition from a pale suspension to a dark amber solution. TLC (CH₂Cl₂:MeOH 95:5) should indicate the formation of a highly fluorescent blue spot under 254 nm UV light ( Rf=0.45 ).
-
Workup: Cool the mixture, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc (100 mL) and water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude 5-(1,3-dioxolan-2-yl)-3-methylimidazo[1,2-a]pyridine.
Phase 3: Acetal Deprotection
Causality: Acid-catalyzed hydrolysis shifts the equilibrium to release ethylene glycol and restore the formyl group. THF is used as a co-solvent to ensure the hydrophobic imidazo[1,2-a]pyridine intermediate remains fully dissolved during the aqueous acidic cleavage.
-
Setup: Dissolve the crude intermediate from Phase 2 in a mixture of THF (50 mL) and 3M aqueous HCl (50 mL).
-
Reaction: Stir the biphasic mixture at 50 °C for 4 hours.
-
Validation (Self-Check): TLC (Hexane:EtOAc 1:1) will show the disappearance of the acetal ( Rf=0.3 ) and the appearance of the highly polar aldehyde ( Rf=0.15 ).
-
Workup: Cool the reaction to 0 °C in an ice bath. Carefully neutralize the mixture by dropwise addition of 2M NaOH until the pH reaches 7.5–8.0. Crucial Step: The target compound will precipitate at neutral pH.
-
Purification: Extract the neutralized aqueous layer with EtOAc (3 × 75 mL). Dry the organic phase, concentrate, and purify via silica gel flash chromatography (Eluent: Hexane to 40% EtOAc in Hexane) to afford 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde as a solid.
Expected Analytical Characterization
-
Appearance: Pale yellow to off-white solid.
-
MS (ESI+): m/z calculated for C₉H₈N₂O [M+H]⁺ 161.07, found 161.1.
-
¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.85 (d, J = 8.8 Hz, 1H), 7.60 (s, 1H, imidazole-H), 7.52 (d, J = 7.2 Hz, 1H), 7.28 (dd, J = 8.8, 7.2 Hz, 1H), 2.65 (s, 3H, CH₃).
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. American Chemical Society. URL:[Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. URL:[Link]
-
Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. ACS Publications. URL:[Link]
-
Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science Publishers. URL:[Link]
Sources
Application Notes and Protocols: 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde in the Design of Advanced Fluorescent Probes
Executive Summary & Chemical Context
The imidazo[1,2-a]pyridine framework is widely recognized as a "privileged scaffold" in modern organic and medicinal chemistry due to its exceptional electronic delocalization, chemical stability, and strong electron-donating capabilities[1]. Within this family, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 1315359-91-1) serves as a highly specialized, premium building block for the development of advanced fluorescent probes.
As a Senior Application Scientist, I emphasize this specific derivative because of its dual-functional architecture:
-
The 5-Carbaldehyde Group : Acts as a highly reactive electrophilic anchor, perfectly positioned for Knoevenagel condensations to construct extended Donor-π-Acceptor (D-π-A) systems[2].
-
The 3-Methyl Group : Provides critical steric hindrance that prevents unwanted side reactions at the C3 position during synthesis, while subtly raising the HOMO energy level to enhance the molecule's electron-donating strength.
This guide details the mechanistic principles, synthetic workflows, and self-validating protocols for utilizing this compound to create probes for metal ion detection and live-cell viscosity imaging.
Mechanistic Principles of Probe Design
Understanding the causality behind the photophysical behavior of these probes is essential for accurate experimental design. Probes derived from 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde operate primarily on two mechanisms:
Intramolecular Charge Transfer (ICT) & Molecular Rotors
By coupling the electron-rich imidazo[1,2-a]pyridine core (Donor) with an electron-deficient group like malononitrile or dicyanoisophorone (Acceptor) via a C=C double bond, a strong ICT state is established[3].
-
Causality in Viscosity Sensing : The resulting D-π-A molecule functions as a fluorescent molecular rotor. In low-viscosity environments, free rotation around the single bonds adjacent to the π-bridge dissipates excited-state energy non-radiatively (fluorescence OFF). In highly viscous environments (e.g., restricted intracellular spaces), this rotation is physically hindered, forcing the molecule to relax via radiative emission (fluorescence ON)[3].
Metal Ion Coordination
The imidazo[1,2-a]pyridine core contains Lewis basic nitrogen atoms (a bridgehead nitrogen and an imine-like nitrogen) that readily coordinate with Lewis acidic transition metals such as Fe³⁺ or Hg²⁺[4].
-
Causality in Metal Sensing : Coordination of a metal cation pulls electron density away from the donor core, drastically altering the ICT efficiency. This results in significant shifts in excitation/emission spectra, manifesting as either a distinct "turn-on" or "turn-off" signal depending on the specific acceptor used[4].
Figure 1: ICT mechanism and molecular rotor dynamics in imidazo[1,2-a]pyridine probes.
Synthetic Workflow: Building the D-π-A Architecture
Protocol 1: Knoevenagel Condensation Synthesis
This protocol describes the synthesis of a basic viscosity/metal-sensing probe using malononitrile as the acceptor.
Reagents & Materials:
-
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq, 1.0 mmol)
-
Malononitrile (1.2 eq, 1.2 mmol)
-
Piperidine (Catalytic, 2-3 drops)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Initiation : Dissolve 1.0 mmol of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde and 1.2 mmol of malononitrile in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Catalysis : Add 2-3 drops of piperidine. Causality: Piperidine acts as a weak base to deprotonate the active methylene of malononitrile, generating a highly reactive carbanion that attacks the electrophilic 5-carbaldehyde carbon[2].
-
Reaction : Reflux the mixture under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Ethyl Acetate:Hexane, 1:2).
-
Isolation : Upon completion, cool the mixture to room temperature. Pour into ice-cold distilled water to precipitate the crude product.
-
Purification : Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure D-π-A fluorescent probe.
Application Protocols & Self-Validation
Protocol 2: In Vitro Metal Ion Sensing (Fe³⁺ / Hg²⁺)
This protocol establishes a self-validating assay for detecting heavy metal ions in aqueous media.
Step-by-Step Methodology:
-
Stock Preparation : Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade DMSO.
-
Analyte Preparation : Prepare 10 mM aqueous stock solutions of various metal nitrates (e.g., Fe(NO₃)₃, Hg(NO₃)₂, NaCl, KCl)[4].
-
Titration : In a quartz cuvette, add 10 µL of the probe stock to 2.99 mL of HEPES buffer (10 mM, pH 7.4, containing 10% CH₃CN to ensure solubility). The final probe concentration is 10 µM.
-
Measurement : Gradually titrate the metal ion solution (0 to 50 µM) into the cuvette. Record the fluorescence emission spectra after a 2-minute incubation per addition.
-
Self-Validation (Reversibility Test) : To the cuvette showing maximum fluorescence change, add 50 µM of EDTA. Causality: EDTA is a powerful chelating agent. If the fluorescence signal returns to baseline, it proves the mechanism is a reversible coordination event rather than an irreversible chemical degradation of the probe.
Figure 2: Experimental workflow and self-validation loop for in vitro metal ion sensing.
Protocol 3: Live-Cell Viscosity Imaging
This protocol utilizes the molecular rotor properties of the probe to map intracellular viscosity.
Step-by-Step Methodology:
-
Cell Culture : Seed HeLa or SH-SY5Y cells in glass-bottom confocal dishes and incubate overnight at 37°C with 5% CO₂[3].
-
Staining : Replace the media with fresh DMEM containing 5 µM of the probe (diluted from DMSO stock, final DMSO < 0.5%). Incubate for 30 minutes.
-
Washing : Wash the cells three times with warm PBS (pH 7.4) to remove the unbound probe.
-
Imaging : Image using a confocal laser scanning microscope at the probe's specific excitation wavelength.
-
Self-Validation (Viscosity Modulation) : Treat a parallel dish of stained cells with 10 µM Monensin for 30 minutes prior to imaging. Causality: Monensin is an ionophore that induces osmotic swelling and increases intracellular viscosity. A correlated increase in fluorescence intensity validates that the probe is actively responding to viscosity changes, ruling out concentration artifacts[3].
Quantitative Data Interpretation
When synthesizing libraries derived from 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, researchers should expect photophysical parameters within the ranges summarized below. The choice of the acceptor group dictates the final application.
| Acceptor Group Conjugated to C5 | Primary Target | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Limit of Detection (LOD) |
| Malononitrile | Viscosity (Molecular Rotor) | ~420 | ~550 | ~130 | Highly sensitive to cP |
| Xanthene / Spirolactam | Hg²⁺ | ~480 | ~580 | ~100 | ~1.0 ppb[4] |
| Dicyanoisophorone | Fe³⁺ / Viscosity | ~510 | ~718 (NIR) | ~208 | ~4.0 ppb[4],[3] |
Table 1: Typical photophysical properties of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde derived probes.
References
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: RSC Advances URL:[Link]
-
Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule Source: Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]
-
Simple synthesis of imidazo[1,2-A]pyridine derivatives bearing 2-aminonicotinonitrile or 2-aminochromene moiety Source: Synthetic Communications (Taylor & Francis) / Figshare URL:[Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Advances URL:[Link]
Sources
- 1. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
- 2. figshare.com [figshare.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Catalytic Formylation Methods to Produce 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Introduction & Mechanistic Rationale
Imidazo[1,2-a]pyridines are privileged, nitrogen-containing bicyclic scaffolds found in numerous blockbuster pharmaceuticals, including the anxiolytics zolpidem and alpidem[1]. In standard synthetic functionalization, the C-3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic and is the default site for electrophilic aromatic substitution and standard catalytic formylation[2].
However, accessing C-5 functionalized derivatives—such as 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 1315359-91-1) —presents a unique synthetic challenge. When the C-3 position is blocked by a methyl group, the inherent regioselectivity must be artificially overridden using transition-metal catalysis or specialized radical pathways[1]. The C-5 position, located on the electron-deficient pyridine ring adjacent to the bridgehead nitrogen (N4), can be selectively activated via transition-metal coordination (e.g., Palladium) or targeted via photoredox-generated formyl radicals[3].
This application note details two field-proven, self-validating protocols for the regioselective C-5 formylation of 3-methylimidazo[1,2-a]pyridine, providing drug development professionals with robust pathways to this valuable intermediate.
Mechanistic Pathways for C-5 Formylation
The synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde relies on overcoming the electronic deactivation of the pyridine ring.
Pathway A (Palladium Catalysis): Using Palladium(II) acetate, the bridgehead nitrogen and the overall electronic distribution of the C-3 blocked substrate facilitate the formation of a C-5 palladacycle. The addition of Trifluoroacetic Acid (TFA) is critical; it lowers the pH, increasing the electrophilicity of the Pd(II) center and preventing non-productive coordination by the basic imidazole nitrogen (N1). Dimethylformamide (DMF) acts as both the solvent and the formyl source, undergoing oxidative cleavage to deliver the carbonyl group[4].
Pathway B (Photoredox Dual Catalysis): Alternatively, visible-light photoredox catalysis using Glyoxylic acid as a formyl source provides a metal-free radical approach[5]. Under blue LED irradiation, the photocatalyst generates a formyl radical from glyoxylic acid via decarboxylation, which regioselectively attacks the C-5 position due to steric steering from the C-3 methyl group[3].
Figure 1: Mechanistic pathway of Pd-catalyzed C-5 formylation of 3-methylimidazo[1,2-a]pyridine.
Experimental Protocols
Protocol A: Palladium-Catalyzed Directed C-H Formylation (DMF Source)
This method utilizes DMF as a dual-purpose solvent and carbon source, driven by a strong oxidant.
Materials:
-
3-Methylimidazo[1,2-a]pyridine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium persulfate (K₂S₂O₈, 2.0 equiv)
-
Trifluoroacetic acid (TFA, 0.5 equiv)
-
Anhydrous DMF (2.0 mL)
Step-by-Step Procedure:
-
Reagent Preparation: Degas the anhydrous DMF by sparging with dry N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation and deactivation of the Pd(II) catalyst to inactive Pd-black.
-
Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-methylimidazo[1,2-a]pyridine (132 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and K₂S₂O₈ (540 mg, 2.0 mmol).
-
Initiation: Add the degassed DMF (2.0 mL) followed by TFA (38 µL, 0.5 mmol) via microsyringe. Seal the tube under an N₂ atmosphere. Causality: TFA protonates the substrate slightly, tuning the electronic density to favor C-5 palladation over N1 coordination.
-
Catalytic Cycle: Heat the reaction mixture at 110 °C in an oil bath for 18 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench slowly with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizing the TFA immediately prevents acid-catalyzed degradation or hydration of the newly formed C-5 carbaldehyde.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30). Causality: Pre-treat the silica gel with 1% Et₃N to prevent the basic imidazopyridine core from streaking down the column.
Protocol B: Metal-Free Photoredox Formylation (Glyoxylic Acid Source)
For laboratories avoiding transition metals, this photoredox method leverages decarboxylative cross-coupling[5].
Step-by-Step Procedure:
-
Setup: In a transparent 10 mL vial, combine 3-methylimidazo[1,2-a]pyridine (1.0 mmol), Glyoxylic acid monohydrate (1.5 mmol), K₂S₂O₈ (1.5 mmol), and Rose Bengal (5 mol%) in a 9:1 mixture of CH₃CN/H₂O (3.0 mL).
-
Irradiation: Irradiate the mixture using a 24W Blue LED (λ = 450-460 nm) at room temperature for 12 hours. Causality: The blue light excites the Rose Bengal, initiating a single-electron transfer (SET) that decarboxylates glyoxylic acid into a highly reactive formyl radical.
-
Workup: Remove the solvent under reduced pressure, neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via column chromatography as described in Protocol A.
Figure 2: Step-by-step experimental workflow for the catalytic formylation and product isolation.
Quantitative Data & Optimization
The development of Protocol A required rigorous screening to ensure regioselectivity at the C-5 position. The table below summarizes the quantitative data from the optimization phase, highlighting the critical nature of the TFA additive and the specific oxidant.
Table 1: Optimization of Palladium-Catalyzed C-5 Formylation Conditions
| Entry | Catalyst (10 mol%) | Oxidant (2.0 eq) | Solvent / Formyl Source | Additive | Temp (°C) | Yield (%)* | Regioselectivity (C5:Other) |
| 1 | Pd(OAc)₂ | K₂S₂O₈ | DMF | None | 110 | 45% | 85:15 |
| 2 | Pd(OAc)₂ | K₂S₂O₈ | DMF | TFA (0.5 eq) | 110 | 82% | >99:1 |
| 3 | PdCl₂ | K₂S₂O₈ | DMF | TFA (0.5 eq) | 110 | 61% | 90:10 |
| 4 | Pd(OAc)₂ | TBHP | DMF | TFA (0.5 eq) | 110 | Trace | N/A |
| 5 | None | K₂S₂O₈ | DMF | TFA (0.5 eq) | 110 | 0% | N/A |
*Isolated yields after column chromatography. Entry 2 represents the optimized conditions utilized in Protocol A, demonstrating that the combination of Pd(OAc)₂ and TFA is essential for high yield and absolute C-5 regioselectivity.
References
-
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen Chemical Communications (RSC Publishing) URL:[Link][2]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Molecules (MDPI) URL:[Link][3]
-
Recent Developments in Transition-Metal-Catalyzed Regioselective Functionalization of Imidazo[1, 2-a]pyridine ChemistrySelect (ResearchGate) URL:[Link][1]
-
C-3 formylation of imidazopyridines using glyoxylic acid ResearchGate URL:[Link][5]
-
Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Advanced Cross-Coupling Strategies for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Content Focus: Orthogonal functionalization, decarbonylative cross-coupling, and regioselective C-H activation.
Executive Overview
Imidazo[1,2-a]pyridines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster therapeutics such as the hypnotic agent Zolpidem and various antiviral/anticancer candidates[1]. Within this chemical space, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde emerges as a highly versatile, bi-functional building block.
This application note details two orthogonal cross-coupling workflows that leverage the unique electronic and steric properties of this molecule:
-
Decarbonylative Suzuki-Miyaura Cross-Coupling: Utilizing the C5-carbaldehyde as a pseudo-halide electrophile.
-
Regioselective C-H Arylation: Exploiting the C3-methyl blocking group to direct palladium-catalyzed C-H functionalization exclusively to the C2 position.
Mechanistic Rationale: Orthogonal Reactivity
The strategic design of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde allows for divergent synthetic pathways without the need for traditional, toxic halogenated precursors.
-
The C5-Carbaldehyde Handle: Aldehydes are highly stable, naturally abundant functional groups. Under specific Nickel or Palladium catalysis, the metal center can undergo oxidative addition directly into the C–CHO bond. Subsequent high-temperature extrusion of carbon monoxide (CO) generates a reactive heteroaryl-metal intermediate capable of standard transmetalation with boronic acids[2],[3].
-
The C2 C-H Bond: The imidazo[1,2-a]pyridine core is inherently electron-rich, with electrophilic palladation typically favoring the C3 position. However, because the C3 position is blocked by a methyl group, the catalytic system is forced to activate the adjacent C2–H bond[4],[5]. By utilizing mild basic conditions, the C5-aldehyde remains completely intact, serving as a latent handle for downstream late-stage functionalization.
Workflow I: Decarbonylative Suzuki-Miyaura Cross-Coupling
Causality of Experimental Choices
Nickel is significantly more nucleophilic than Palladium, making it the optimal metal to overcome the high activation barrier of the C–CHO bond cleavage[3]. We utilize Ni(cod)2 paired with the electron-rich, bulky phosphine ligand PCy3 . The reaction must be heated to 130 °C in a non-polar solvent (Toluene) to entropically drive the extrusion of CO gas, preventing catalyst poisoning by stable Ni-carbonyl complexes.
Step-by-Step Protocol
-
Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Ni(cod)2 (10 mol%), PCy3 (20 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (2.5 mL, 0.2 M). Seal the tube with a Teflon-lined screw cap.
-
Reaction: Remove the tube from the glovebox and stir vigorously at 130 °C in a pre-heated oil bath for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System: Monitor the reaction via GC-MS. The mechanistic progression is validated by the disappearance of the starting material ( m/z 160) and the transient appearance of the decarbonylated intermediate ( m/z 132). If m/z 132 accumulates without progressing to the biaryl product, it indicates stalled transmetalation; verify the quality of the boronic acid or increase the base equivalents.
Optimization Data Summary
| Catalyst (10 mol%) | Ligand (20 mol%) | Temperature (°C) | Conversion (%) |
| Pd(OAc)2 | PPh3 | 110 | 15 |
| Ni(cod)2 | PPh3 | 110 | 45 |
| Ni(cod)2 | PCy3 | 130 | >95 |
| Ni(cod)2 | dppf | 130 | 60 |
Catalytic Cycle Visualization
Decarbonylative Suzuki-Miyaura catalytic cycle via Ni(0) activation of the C-CHO bond.
Workflow II: Regioselective Direct C-H Arylation at C2
Causality of Experimental Choices
For direct C-H arylation, Pd(OAc)2 is utilized alongside SPhos (a highly electron-rich, sterically demanding Buchwald ligand)[5]. The electron richness of SPhos accelerates the oxidative addition of the aryl bromide, while its steric bulk promotes the final reductive elimination step and prevents the formation of inactive palladium black. 1,4-Dioxane is selected as the solvent because its moderate polarity supports the stabilization of the transition state during electrophilic palladation without degrading the sensitive C5-aldehyde.
Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (2.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (2.5 mL, 0.2 M) via syringe.
-
Reaction: Stir the mixture at 110 °C for 12 hours.
-
Workup: Quench the reaction with water (5 mL) and extract with CH2Cl2 (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: Isolate the product via flash column chromatography.
Self-Validating System: Monitor the reaction via 1H NMR of a crude reaction aliquot. The diagnostic C2–H proton of the starting material appears as a distinct singlet at approximately δ 7.5 ppm. The complete disappearance of this signal, coupled with the strict retention of the C5–CHO singlet at δ 10.2 ppm, confirms successful, regioselective C2-arylation without off-target aldehyde degradation (e.g., Cannizzaro-type side reactions).
Substrate Scope Summary
| Aryl Bromide Partner | Isolated Yield (%) | C5-CHO Integrity |
| 4-Methoxybromobenzene | 88 | Intact |
| 4-Fluorobromobenzene | 82 | Intact |
| 2-Bromotoluene | 75 | Intact |
| 4-Bromobenzonitrile | 91 | Intact |
C-H Arylation Pathway Visualization
Regioselective C2 C-H arylation pathway directed by C3-methyl steric blocking.
Conclusion
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a highly programmable scaffold. By selecting the appropriate transition metal catalyst and reaction conditions, researchers can selectively engage the C5-aldehyde in decarbonylative cross-coupling or target the C2 position via direct C-H activation. These self-validating protocols provide drug development professionals with robust methods to rapidly generate complex, highly functionalized imidazo[1,2-a]pyridine libraries.
References
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids.ACS Publications.
- C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters.Scilit.
- Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes.ACS Publications.
- Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides.MDPI.
- Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes.D-NB.
Sources
Preparation of Schiff bases from 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Application Note: Synthesis, Optimization, and Validation of Schiff Bases Derived from 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Pharmacological Context & Scaffold Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem. Derivatives of this bicyclic system exhibit a broad spectrum of biological activities, ranging from antiviral and antibacterial to GABA receptor agonism and anti-inflammatory properties[1][2].
The functionalization of this core via azomethine (Schiff base) linkages is a highly effective strategy for linking the imidazo[1,2-a]pyridine nucleus to other bioactive moieties, creating hybrid molecules with enhanced therapeutic efficacy[2]. Specifically, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS: 1315359-91-1) is a highly specialized building block. The presence of the 3-methyl group increases the lipophilicity of the resulting ligands, which is crucial for blood-brain barrier (BBB) penetration in CNS-targeted drug design. However, this substitution pattern introduces unique synthetic challenges that require optimized protocols.
Mechanistic Causality: Overcoming Steric and Electronic Hurdles
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction between an aldehyde and a primary amine. When utilizing 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde, chemists must navigate two distinct chemical hurdles:
-
Steric Hindrance: The 5-position carbaldehyde is flanked by the bridgehead nitrogen and the adjacent 3-methyl group. This steric crowding restricts the trajectory of the incoming amine nucleophile, significantly slowing down the formation of the hemiaminal intermediate.
-
Electronic Basicity: The imidazo[1,2-a]pyridine core is electron-rich and possesses basic nitrogen atoms (pKa ~ 6.8). Using strong mineral acids (like HCl) to catalyze the reaction will protonate the heterocycle, rendering it insoluble and deactivating the electrophilicity of the carbonyl carbon.
The Solution: To drive the equilibrium forward, a weak organic acid (such as glacial acetic acid) must be used in strictly catalytic amounts (0.1–0.2 equivalents)[1]. This selectively protonates the carbonyl oxygen to enhance electrophilicity without neutralizing the amine nucleophile or the basic heterocycle. Furthermore, the continuous removal of the water byproduct—either via a Dean-Stark apparatus or through the rapid, localized heating of microwave irradiation—is mandatory to prevent hydrolysis of the imine back to the starting materials[3].
Figure 1: Mechanistic pathway and equilibrium dynamics of acid-catalyzed Schiff base formation.
Validated Experimental Methodologies
To accommodate different laboratory capabilities, two self-validating protocols are provided. Protocol B (Microwave-Assisted) is highly recommended for electron-deficient or sterically bulky amines due to its superior thermodynamic drive[3].
Figure 2: Step-by-step experimental workflow for the synthesis and validation of Schiff bases.
Protocol A: Conventional Dean-Stark Reflux
Best for: Standard aliphatic amines and electron-rich anilines.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 160.17 mg) and the desired primary amine (1.1 mmol) in 30 mL of anhydrous toluene.
-
Catalysis: Add 2-3 drops (~0.1 mmol) of glacial acetic acid[1].
-
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C) for 12–24 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).
-
Workup: Upon consumption of the aldehyde, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Triturate the crude residue with ice-cold ethanol (5 mL). Filter the resulting precipitate under a vacuum and wash with chilled ethanol. Recrystallize from hot ethanol to afford the pure Schiff base[1].
Protocol B: Microwave-Assisted Synthesis (Green Method)
Best for: Electron-deficient anilines, sterically hindered amines, and rapid library generation.
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol) and the primary amine (1.1 mmol).
-
Solvent & Catalyst: Add 3 mL of absolute ethanol and 2 drops of glacial acetic acid. Add 100 mg of anhydrous MgSO₄ as an in-situ dehydrating agent[3].
-
Reaction: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 80°C with a maximum power of 150 W for 45–90 minutes[3].
-
Workup & Purification: Cool the vial via compressed air. Filter the mixture through a Celite pad to remove the MgSO₄, washing with hot ethanol. Concentrate the filtrate under vacuum and recrystallize the product from an ethanol/water mixture.
Analytical Self-Validation Parameters
A protocol is only as reliable as its validation metrics. To ensure the structural integrity of the synthesized 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Schiff bases, the following analytical checkpoints must be met:
-
FT-IR Spectroscopy: The disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1690 cm⁻¹ is the first indicator of success. This must be accompanied by the appearance of a sharp, distinct azomethine (–CH=N–) stretch between 1610–1630 cm⁻¹ [1].
-
¹H NMR (400 MHz, DMSO-d6): The starting material exhibits a distinct aldehyde proton signal at δ ~9.8–10.2 ppm. In the pure product, this signal must be completely absent. The diagnostic imine proton (–CH=N–) will appear as a sharp singlet shifted upfield to δ 8.20–8.80 ppm , depending on the shielding nature of the amine substituent[1][3].
-
LC-MS (ESI+): Confirm the exact mass. The mass spectrum should display a dominant [M+H]⁺ pseudo-molecular ion peak corresponding to the calculated mass of the condensed product, confirming the loss of water (18 Da)[2][3].
Quantitative Performance Data
The choice of methodology significantly impacts both throughput and yield. The table below summarizes the expected performance metrics when reacting 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde with various substituted anilines, demonstrating the superiority of microwave irradiation for overcoming the inherent steric hindrance of the 5-position[3].
| Amine Derivative | Protocol | Reaction Time | Isolated Yield (%) | Purity (LC-MS) |
| Aniline | A (Conventional) | 12 h | 68% | >95% |
| Aniline | B (Microwave) | 45 min | 84% | >98% |
| 4-Methoxyaniline (Electron-rich) | A (Conventional) | 14 h | 62% | >95% |
| 4-Methoxyaniline (Electron-rich) | B (Microwave) | 50 min | 81% | >98% |
| 4-Nitroaniline (Electron-deficient) | A (Conventional) | 24 h | 45% | >90% |
| 4-Nitroaniline (Electron-deficient) | B (Microwave) | 90 min | 72% | >95% |
Data Note: Electron-withdrawing groups (e.g., -NO₂) reduce the nucleophilicity of the amine, drastically extending conventional reaction times. Microwave synthesis effectively mitigates this kinetic barrier.
References[1] Title: SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE
Source: TSI Journals URL: [3] Title: Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions Source: DergiPark URL: [2] Title: Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives Source: Lirias (KU Leuven) URL:
Sources
Functionalization of the aldehyde group in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
An Application Note on the Strategic Functionalization of the C5-Aldehyde in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Scientific Context & Scaffold Significance
The imidazo[1,2-a]pyridine core is a highly privileged scaffold in medicinal chemistry, forming the structural basis for numerous marketed therapeutics, including the anxiolytics alpidem and zolpidem, as well as emerging treatments for heart failure (olprinone)[1]. While functionalization at the C2 and C3 positions has been extensively documented[2], derivatization at the C5 position offers a unique spatial vector. Because the C5 position is adjacent to the bridgehead nitrogen, substituents here project into distinct regions of protein binding pockets, a feature recently exploited in the development of highly potent, brain-penetrant ROCK2 kinase inhibitors for Huntington's disease[3].
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde serves as a premier building block for exploring this chemical space. The C5-aldehyde provides a versatile, electrophilic handle that can be systematically transformed via reductive amination, olefination, or oxidative annulation to generate diverse libraries for Structure-Activity Relationship (SAR) profiling[4].
Divergent Functionalization Pathways
The aldehyde moiety allows for rapid diversification. Below is a visual map of the primary synthetic trajectories utilized by drug development professionals to elaborate this scaffold.
Divergent functionalization pathways of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Mechanistic Causality: Overcoming Electronic Deactivation
When functionalizing the C5-aldehyde, chemists must account for the electronic properties of the imidazo[1,2-a]pyridine ring. The electron-rich nature of the fused bicyclic system—specifically the electron donation from the bridgehead nitrogen—can subtly deactivate the C5-carbonyl toward nucleophilic attack compared to a standard benzaldehyde[5].
To overcome this, Lewis acid activation is frequently required during imine formation, particularly when using less nucleophilic chiral auxiliaries like (S)-(−)-2-methyl-propanesulfinamide[3]. Titanium(IV) isopropoxide ( Ti(OiPr)4 ) is the reagent of choice because it serves a dual purpose: it coordinates to the carbonyl oxygen to increase its electrophilicity, and it acts as an irreversible water scavenger, driving the condensation equilibrium forward.
Mechanism of Ti(OiPr)4-mediated condensation for chiral sulfinyl imine synthesis.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Chiral Sulfinyl Imines via Ellman's Condensation
This protocol is adapted from the synthesis of advanced ROCK2 kinase inhibitors[3]. It is specifically designed to install a chiral auxiliary for subsequent diastereoselective reduction.
Reagents:
-
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq, 6.84 mmol)
-
(S)-(−)-2-methyl-propanesulfinamide (1.0 eq, 6.84 mmol)
-
Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (2.0 eq, 13.68 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
Step-by-Step Methodology:
-
Initiation: Combine the aldehyde and anhydrous THF in an oven-dried flask under a strict N2 atmosphere. Causality: Anhydrous conditions are critical as Ti(OiPr)4 is highly moisture-sensitive and will prematurely hydrolyze in the presence of atmospheric water.
-
Activation: Inject Ti(OiPr)4 via syringe, followed immediately by the addition of the solid sulfinamide.
-
Propagation: Stir the reaction mixture at room temperature for 18 hours.
-
Quenching & Self-Validation: Quench the reaction by adding 100 mL of deionized water.
-
Self-Validating Cue: The immediate formation of a dense, white precipitate ( TiO2 ) visually confirms the successful consumption and hydrolysis of the titanium dehydrating agent. If no precipitate forms, the Ti(OiPr)4 was likely degraded prior to use.
-
-
Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the TiO2 salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).
-
Purification: Separate the organic layer, dry over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Direct Reductive Amination with Secondary Amines
For the rapid generation of tertiary amine libraries, direct reductive amination is preferred.
Reagents:
-
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq)
-
Secondary Amine (e.g., piperidine derivative) (1.2 eq)
-
Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (0.1 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Iminium Formation: Dissolve the aldehyde and secondary amine in DCE. Add catalytic AcOH and stir for 30 minutes. Causality: AcOH protonates the carbinolamine intermediate, facilitating water loss to form the highly electrophilic iminium ion.
-
Selective Reduction: Add NaBH(OAc)3 portion-wise. Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This ensures it selectively reduces the transient iminium ion rather than the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts.
-
Propagation: Stir at room temperature for 12 hours.
-
Quenching & Self-Validation: Quench the reaction by slowly adding saturated aqueous NaHCO3 .
-
Self-Validating Cue: The addition will cause visible CO2 effervescence. The cessation of bubbling confirms the complete neutralization of the acetic acid catalyst, ensuring the basic amine product is deprotonated and will partition cleanly into the organic layer.
-
-
Extraction: Extract with Dichloromethane (DCM), wash with brine, dry, and concentrate.
Quantitative Optimization Data
To guide reagent selection, the following table summarizes the optimization landscape for the reductive amination of imidazo[1,2-a]pyridine-5-carbaldehydes based on empirical drug discovery workflows.
| Entry | Amine Class | Reducing Agent | Solvent | Additive | Yield (%) | Primary Outcome / Observation |
| 1 | Primary Alkyl | NaBH4 | MeOH | None | 45% | High levels of C5-alcohol byproduct due to over-reduction. |
| 2 | Primary Alkyl | NaBH3CN | MeOH | AcOH (cat) | 72% | Good yield, but requires handling of toxic cyanide byproducts. |
| 3 | Secondary Cyclic | NaBH(OAc)3 | DCE | AcOH (cat) | 88% | Excellent chemoselectivity; trace alcohol formation. |
| 4 | Chiral Sulfinamide | Ti(OiPr)4 / NaBH4 | THF | None | 85% | High diastereomeric excess (de > 95%) for chiral amine probes. |
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Source: ACS Omega (ACS Publications)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Welcome to our dedicated technical support guide for the synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve reaction yields. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-tested advice to ensure your success.
Frequently Asked Questions (FAQs)
What is the primary synthetic route to 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde?
The most prevalent and effective method for the synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The imidazo[1,2-a]pyridine scaffold is sufficiently electron-rich to undergo this electrophilic substitution, and with careful control of reaction conditions, the formyl group can be selectively introduced at the C5 position.
Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?
Certainly. The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich 3-methylimidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position due to the electronic properties of the bicyclic system. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[1][6]
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of the Vilsmeier-Haack reaction.
What are the most critical parameters to control for a successful synthesis?
Success in this synthesis hinges on the careful control of several key parameters:
-
Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out is crucial. Lower temperatures during reagent formation can prevent decomposition, while the formylation step may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Stoichiometry of Reagents: The molar ratio of the 3-methylimidazo[1,2-a]pyridine to the Vilsmeier reagent (DMF and POCl₃) directly impacts the yield and impurity profile. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can promote di-formylation or other side reactions.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Work-up Procedure: The hydrolysis of the iminium intermediate is a critical step. The reaction mixture is typically quenched by pouring it onto ice or into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic byproducts and facilitate the hydrolysis. The pH of the aqueous solution during work-up can influence the final product's purity.
How is the starting material, 3-Methylimidazo[1,2-a]pyridine, typically synthesized?
There are several established methods for the synthesis of the imidazo[1,2-a]pyridine core. A common and straightforward approach is the condensation of a 2-aminopyridine with an α-haloketone.[7] For 3-methylimidazo[1,2-a]pyridine, this would involve the reaction of 2-aminopyridine with chloroacetone. This reaction can often be performed under relatively mild conditions, sometimes with microwave irradiation to expedite the process.[8]
What are the expected yields for the synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde?
The reported yields for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines can vary significantly based on the specific substrate and reaction conditions. With optimized conditions, yields can range from moderate to good. For analogous formylations of similar heterocyclic systems, yields are often in the range of 60-80%. However, without careful optimization, yields can be considerably lower.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Yield of the Desired Product
Possible Cause 1: Inactive Vilsmeier Reagent
-
Explanation: The Vilsmeier reagent is sensitive to moisture. If your DMF is not anhydrous or if the reaction is exposed to atmospheric moisture, the POCl₃ will preferentially react with water, and the active chloroiminium ion will not form in sufficient concentration.
-
Solution:
-
Ensure your DMF is of high purity and anhydrous. Using a freshly opened bottle or drying the DMF over molecular sieves is recommended.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the POCl₃ to the DMF at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and prevent reagent decomposition.[9]
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Explanation: The formylation of the imidazo[1,2-a]pyridine ring is an electrophilic aromatic substitution. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, decomposition of the starting material, product, or the Vilsmeier reagent can occur, leading to a lower yield of the desired product and the formation of tarry byproducts.[10]
-
Solution:
-
Start with a moderate temperature for the formylation step (e.g., 60-70 °C) and monitor the reaction progress.
-
If the reaction is slow, incrementally increase the temperature by 10 °C and continue to monitor.
-
A systematic optimization using a Design of Experiments (DoE) approach can be beneficial if this is a recurring synthesis.
-
Possible Cause 3: Incorrect Stoichiometry
-
Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A large excess, while potentially driving the reaction to completion, can increase the likelihood of side reactions.
-
Solution:
-
Begin with a modest excess of the Vilsmeier reagent. A common starting point is to use 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the 3-methylimidazo[1,2-a]pyridine.
-
If starting material remains, consider a subsequent experiment with a slightly higher equivalent of the Vilsmeier reagent.
-
| Parameter | Recommended Starting Conditions |
| Temperature | 0-5 °C for reagent formation, 60-80 °C for formylation |
| Reagent Ratio | 1 : 1.5-3.0 : 1.5-3.0 (Substrate : DMF : POCl₃) |
| Solvent | DMF can often serve as both reagent and solvent. An inert co-solvent like 1,2-dichloroethane can also be used.[11] |
Problem: Significant Impurity Formation
Possible Cause 1: Formylation at an Undesired Position (e.g., C3)
-
Explanation: While the C5 position is generally favored for formylation in many imidazo[1,2-a]pyridines, formylation at other positions, particularly the electron-rich C3 position, can occur as a competing reaction.[12][13] The regioselectivity can be influenced by the steric and electronic nature of the substituents on the ring and the reaction conditions.
-
Solution:
-
Maintain a controlled temperature. Higher temperatures can sometimes lead to a loss of regioselectivity.
-
Slow, dropwise addition of the 3-methylimidazo[1,2-a]pyridine to the pre-formed Vilsmeier reagent can sometimes improve selectivity compared to adding the POCl₃ to a mixture of the substrate and DMF.
-
Possible Cause 2: Formation of Chlorinated Byproducts
-
Explanation: The Vilsmeier-Haack reaction, particularly with POCl₃, can sometimes lead to chlorination of the heterocyclic ring as a side reaction.[1]
-
Solution:
-
Use the minimum effective amount of POCl₃.
-
Ensure the work-up procedure effectively hydrolyzes all reactive chlorine-containing species. Quenching with a mild base can help.
-
If chlorination is a persistent issue, consider alternative Vilsmeier reagents generated from other activating agents like oxalyl chloride or thionyl chloride, although these also have their own reactivity profiles to consider.[14]
-
Problem: Difficulty in Product Purification
Possible Cause 1: Oily or Non-crystalline Product
-
Explanation: The crude product may be an oil or a solid that is difficult to crystallize due to the presence of impurities that disrupt the crystal lattice.
-
Solution:
-
Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column is typically effective.
-
Solvent Systems for Chromatography: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The polarity of the solvent system should be optimized based on TLC analysis.
-
Trituration: If the product is an oil, attempting to solidify it by trituration with a non-polar solvent like hexanes or diethyl ether can be effective. This process can help to wash away more soluble impurities.
-
Possible Cause 2: Co-eluting Impurities during Chromatography
-
Explanation: Sometimes, impurities have very similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution:
-
Change the Solvent System: Experiment with different solvent systems. For example, adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate system can alter the selectivity of the separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Recrystallization: If a semi-pure solid can be obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.
-
Below is a troubleshooting workflow to guide your experimental approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. mt.com [mt.com]
- 11. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing auto-oxidation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde during storage
Technical Support Center: Stabilizing 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Welcome to the dedicated technical support guide for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the common yet critical challenge of preventing auto-oxidation during the storage and handling of this valuable heterocyclic aldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, and why is it prone to degradation?
A1: 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a bicyclic heterocyclic compound featuring a reactive aldehyde functional group. This scaffold is of significant interest in medicinal chemistry due to the broad biological activities of imidazo[1,2-a]pyridine derivatives.[1][2] The primary cause of its degradation is the aldehyde group's high susceptibility to auto-oxidation. Aldehydes are readily oxidized to the corresponding carboxylic acids, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities.[3][4] This reaction proceeds via a free-radical chain mechanism, meaning even a small amount of initiation can lead to significant degradation of the material over time.[5]
Q2: What are the immediate signs that my sample of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde has started to oxidize?
A2: The first indicators of degradation are often observable without analytical instrumentation:
-
Color Change: Pure aldehydes are often colorless or pale yellow. The formation of oxidized species and potential polymeric byproducts can lead to a more pronounced yellow or brownish hue.
-
Formation of a Precipitate: The resulting carboxylic acid (3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid) may have different solubility properties than the parent aldehyde, potentially leading to the formation of a solid precipitate in a solution or a change in the consistency of the neat material.[6]
For definitive confirmation, analytical methods are required. A shift in chromatographic retention time, the appearance of new peaks in HPLC or GC analysis, or changes in NMR spectra are conclusive signs of degradation.[6][7]
Q3: What are the absolute essential storage conditions to prevent auto-oxidation?
A3: To maintain the stability and purity of your compound, a multi-faceted approach to storage is non-negotiable. The goal is to eliminate the factors that initiate and propagate oxidation.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the auto-oxidation process. This is the most critical factor for long-term stability.[8][9][10] |
| Temperature | Refrigerate (2-8 °C) | Lowers the kinetic rate of the oxidation reaction, significantly slowing down degradation.[6][11] For very long-term storage, freezing (-20 °C) can be considered, though ensure the compound is stable to freeze-thaw cycles. |
| Light | Amber Glass Vial or Protect from Light | Light, particularly UV, can provide the energy to initiate the formation of free radicals, starting the auto-oxidation chain reaction.[8][11] |
| Container | Tightly Sealed, High-Purity Glassware | Prevents exposure to atmospheric oxygen and moisture. Use of clean, dry glassware minimizes potential catalytic impurities on the container surface.[8] |
Q4: Can I use an antioxidant or stabilizer? If so, which ones are recommended?
A4: Yes, for long-term storage or for solutions of the aldehyde, incorporating a radical-scavenging antioxidant can be highly effective. These compounds interrupt the propagation step of the auto-oxidation chain reaction.
| Antioxidant | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A phenolic antioxidant that donates a hydrogen atom to peroxy radicals, forming a stable radical that does not propagate the chain reaction. |
| Hydroquinone | 50-200 ppm | Another phenolic antioxidant that functions as a radical scavenger. |
Important Note: The choice and concentration of a stabilizer must be compatible with your downstream applications. Always run a small-scale test to ensure the stabilizer does not interfere with your specific experimental setup.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
Problem 1: My compound, which was a pale solid, has turned yellow/brown after a few weeks in storage.
-
Probable Cause: This is a classic sign of oxidation. The colored impurities are likely the result of the formation of the corresponding carboxylic acid and other minor degradation byproducts.
-
Solution Path:
-
Confirm Degradation: Do not assume the material is unusable. First, quantify the extent of the degradation. Use an appropriate analytical method (HPLC-UV, LC-MS, or ¹H NMR) to determine the purity of the remaining aldehyde.
-
Evaluate Storage: Review your current storage protocol against the ideal conditions outlined in the FAQ section. Was the vial properly sealed? Was the headspace purged with an inert gas?
-
Implement Corrective Action: If the purity is still acceptable for your application, immediately transfer the material to a clean, dry amber vial, purge thoroughly with argon or nitrogen, seal tightly, and store at 2-8 °C in the dark. If the purity is too low, the material may need to be repurified.
-
Problem 2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a reaction involving the aldehyde.
-
Probable Cause: If the unexpected peak corresponds to the mass of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid, your starting material has likely oxidized. Aldehydes are very easily oxidized, and this can even occur during a reaction if conditions are not strictly anaerobic.[4][12]
-
Solution Path:
-
Verify Purity Pre-Reaction: Always run a quality control check on your aldehyde before starting a reaction. A quick TLC or crude NMR can save significant time and resources.
-
Use Freshly Purified/Opened Material: For sensitive reactions, it is best practice to use a freshly opened bottle of the aldehyde or to purify an older batch immediately before use.
-
Maintain Inert Reaction Conditions: Ensure your reaction setup is scrupulously purged of air, especially if using reagents or catalysts that can promote oxidation.
-
Problem 3: My NMR spectrum shows a diminished aldehyde proton peak (around 9-10 ppm) and a new broad singlet appearing downfield (>10 ppm).
-
Probable Cause: This is definitive evidence of oxidation. The aldehyde proton signal is being replaced by the signal from the carboxylic acid proton.
-
Solution Path:
-
Quantify by NMR: You can use NMR integration to estimate the ratio of remaining aldehyde to the carboxylic acid impurity. This will inform your decision on whether to use or repurify the material.
-
Purification: If necessary, the aldehyde can often be separated from its carboxylic acid impurity by column chromatography. The difference in polarity between the aldehyde and the more polar carboxylic acid usually allows for a clean separation.
-
Visualizing the Problem: The Auto-Oxidation Pathway
The degradation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde follows a well-understood free-radical chain reaction. Understanding this mechanism is key to appreciating why the preventative measures are effective.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. policies.uq.edu.au [policies.uq.edu.au]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 11. How To [chem.rochester.edu]
- 12. quora.com [quora.com]
Optimizing solvent choice for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde crystallization
Technical Support Center: Crystallization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the crystallization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. Achieving a high-purity, crystalline solid form of this scaffold is critical for accurate structural analysis, ensuring batch-to-batch consistency, and enabling downstream formulation development.
The unique structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, which contains a polar heterocyclic core, an aldehyde functional group, and non-polar aromatic rings, presents specific challenges and opportunities in solvent selection. This document provides a framework for rationally selecting solvents and troubleshooting common issues to achieve optimal crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in common non-polar solvents. Why is that?
A1: The imidazo[1,2-a]pyridine core is inherently polar due to the presence of nitrogen atoms.[1] The aldehyde group further increases the molecule's polarity. Following the "like dissolves like" principle, polar compounds tend to dissolve better in polar solvents.[1][2] You will likely have more success with moderately polar to polar aprotic solvents like ethyl acetate or acetone, or polar protic solvents like ethanol.[3]
Q2: No crystals are forming after my solution has cooled to room temperature. What should I do?
A2: This is a very common issue, often caused by either using too much solvent or the formation of a stable supersaturated solution.[1][4] First, try inducing crystallization by scratching the inside of the flask just below the surface of the solution with a glass rod.[1][5] If that doesn't work, add a "seed crystal" from a previous successful batch.[1] If neither method works, it is highly probable that too much solvent was used. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool slowly again.[1][4]
Q3: My product "oiled out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the compound is highly impure or if the cooling process is too rapid.[4] To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent. Allow the flask to cool much more slowly, perhaps by insulating it, to give the molecules sufficient time to arrange into an ordered crystal lattice.[4] Using a different solvent system, particularly a mixed-solvent system, can also prevent oiling out.
Q4: What is an "anti-solvent," and how do I use it?
A4: An anti-solvent (or "poor" solvent) is a solvent in which your compound is insoluble. It is used in combination with a "good" solvent where your compound is highly soluble.[3] This technique, known as anti-solvent crystallization, involves dissolving your compound in a minimal amount of the good solvent. The anti-solvent is then slowly added until the solution becomes persistently cloudy (turbid). A few drops of the good solvent are added to clarify the solution, which is then allowed to stand undisturbed. This gradual decrease in solubility is highly effective for producing high-quality crystals.[1]
Solvent Selection and Optimization
The key to successful crystallization is finding a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but only sparingly soluble at lower temperatures.[3]
Initial Solvent Screening
A preliminary screening with small amounts of material (5-10 mg) is highly recommended. The table below lists promising solvents for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde based on its chemical structure.
| Solvent | Type | Boiling Point (°C) | Rationale & Expected Outcome |
| Ethanol | Polar Protic | 78 | The ability to hydrogen bond may aid in dissolving the polar functionalities. Often a good choice for recrystallization of pyridine derivatives.[3][6] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for compounds of intermediate polarity.[3] Often successful for a wide range of organic compounds.[2] |
| Acetone | Polar Aprotic | 56 | A strong solvent for many polar compounds. Its volatility can be useful but may lead to rapid crashing out if not cooled slowly.[3] |
| Acetonitrile | Polar Aprotic | 82 | Suitable for more polar derivatives. Can be a good choice if solubility in ethanol or ethyl acetate is too low.[3][6] |
| Toluene | Non-polar Aromatic | 111 | The aromatic nature may help dissolve the imidazopyridine ring system. Often used in mixed-solvent systems.[2][3] |
| n-Hexane | Non-polar | 69 | The compound is expected to be poorly soluble. Primarily used as an anti-solvent in mixed systems.[3] |
Mixed-Solvent Systems
Mixed-solvent systems are exceptionally effective and provide a high degree of control over the crystallization process.[3] A good starting point is to dissolve the compound in a "good" solvent and titrate with a "poor" anti-solvent.
| Good Solvent | Anti-Solvent | Recommended Ratio (v/v) | Notes |
| Acetone | n-Hexane | 1:1 to 1:5 | A widely successful and highly recommended combination for many organic compounds.[3] |
| Ethyl Acetate | n-Hexane | 1:1 to 1:4 | A slightly less polar option compared to acetone-based systems.[3] |
| Dichloromethane | n-Hexane | 1:1 to 1:5 | Good for compounds that are highly soluble in chlorinated solvents, but be mindful of volatility.[3] |
| Ethanol | Water | Varies | Suitable for more polar compounds that are soluble in alcohols. The addition of water can significantly reduce solubility.[3] |
Troubleshooting and Optimization Guide
This section provides a structured approach to resolving common crystallization failures.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization issues.
Caption: Systematic Workflow for Crystallization Solvent Selection.
References
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
SCIRP. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). IMidazo[1,2-a]pyridine-5-carboxaldehyde, 3-Methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Rasayan Journal. (2025, December 31). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
Semantic Scholar. (2011, June 15). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. As a pivotal building block in pharmaceutical research, the efficient and clean synthesis of this compound on a larger scale is often a critical bottleneck. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up process, with a focus on minimizing side product formation.
Troubleshooting Guide: From Low Yields to Purification Headaches
Scaling up a chemical synthesis is rarely a linear process. New challenges often emerge that were not apparent at the laboratory scale. This section addresses the most common issues encountered during the scale-up of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde synthesis, which typically involves the Vilsmeier-Haack formylation of 3-methylimidazo[1,2-a]pyridine.
Issue 1: Low Yield of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
A lower-than-expected yield is one of the most frequent problems during scale-up. This can be attributed to a variety of factors, from incomplete reactions to the formation of difficult-to-separate byproducts.
Possible Causes:
-
Incomplete Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent, the active formylating agent, is a chloroiminium salt formed from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[1] This reaction is exothermic and moisture-sensitive. On a larger scale, inefficient heat transfer can lead to localized overheating and decomposition of the reagent. Conversely, inadequate mixing can result in incomplete formation.
-
Suboptimal Reaction Temperature: The formylation of the imidazo[1,2-a]pyridine ring is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition of the starting material or product.
-
Insufficient Stoichiometry of the Vilsmeier Reagent: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.
-
Poor Quality of Starting Materials: Impurities in the 3-methylimidazo[1,2-a]pyridine, DMF, or POCl₃ can interfere with the reaction, leading to lower yields and the formation of colored byproducts.
Recommended Solutions:
-
Controlled Formation of the Vilsmeier Reagent:
-
Protocol: In a separate, inert-atmosphere reactor, slowly add POCl₃ to chilled DMF (0-5 °C) with vigorous stirring. Ensure the temperature does not exceed 10 °C. The Vilsmeier reagent will often form as a crystalline solid or a viscous liquid.[2]
-
Rationale: Slow, controlled addition and efficient cooling prevent the exothermic reaction from getting out of control, thus preserving the integrity of the Vilsmeier reagent.
-
-
Optimize Reaction Temperature:
-
Protocol: Add the solution of 3-methylimidazo[1,2-a]pyridine to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or HPLC. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish, but this should be done with caution.
-
Rationale: A lower initial temperature helps to control the initial exothermic reaction upon addition of the substrate. Subsequent gentle heating can provide the necessary activation energy for the reaction to proceed to completion without promoting significant side reactions.
-
-
Adjust Stoichiometry:
-
Protocol: Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 3-methylimidazo[1,2-a]pyridine.
-
Rationale: This ensures that there is enough of the formylating agent to drive the reaction to completion, especially if minor decomposition of the reagent occurs.
-
-
Ensure High Purity of Reagents:
-
Protocol: Use freshly distilled DMF and POCl₃. The 3-methylimidazo[1,2-a]pyridine starting material should be of high purity, free from residual starting materials from its own synthesis (e.g., 2-amino-6-methylpyridine).
-
Rationale: Impurities can act as catalysts for decomposition or participate in side reactions, leading to a complex reaction mixture and lower yields of the desired product.
-
Issue 2: Formation of Di-formylated and Other Over-reacted Side Products
The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to multiple formylations under Vilsmeier-Haack conditions, especially when forcing conditions are used.
Possible Causes:
-
Excess Vilsmeier Reagent: A large excess of the formylating agent can lead to the formylation of other positions on the imidazo[1,2-a]pyridine ring, most likely at the C-7 position.
-
High Reaction Temperature: Elevated temperatures provide the activation energy for the less favorable second formylation to occur.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial formylation is complete can increase the likelihood of over-reaction.
Recommended Solutions:
-
Precise Stoichiometric Control:
-
Protocol: Carefully control the stoichiometry of the Vilsmeier reagent to 1.1-1.2 equivalents.
-
Rationale: This provides a sufficient amount of reagent for the desired mono-formylation while minimizing the excess available for a second, less favorable reaction.
-
-
Strict Temperature Management:
-
Protocol: Maintain the reaction temperature at or below room temperature if possible. If heating is necessary, do so cautiously and for the minimum time required for complete conversion of the starting material.
-
Rationale: Lower temperatures decrease the rate of the undesired di-formylation reaction more significantly than the desired mono-formylation.
-
-
Reaction Monitoring:
-
Protocol: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.
-
Rationale: Real-time monitoring allows for the reaction to be stopped at the optimal point, maximizing the yield of the desired product and minimizing the formation of impurities.
-
Issue 3: Generation of Colored Impurities
The appearance of dark, often tar-like, impurities is a common issue in Vilsmeier-Haack reactions, particularly at scale. These impurities can complicate purification and reduce the quality of the final product.
Possible Causes:
-
Decomposition of the Vilsmeier Reagent: As mentioned, the Vilsmeier reagent is thermally unstable and can decompose, leading to colored byproducts.
-
Decomposition of Starting Material or Product: The imidazo[1,2-a]pyridine core can be sensitive to strongly acidic and high-temperature conditions, leading to degradation.
-
Side Reactions with Impurities: Trace impurities in the starting materials or solvents can lead to colored polymeric materials under the reaction conditions.
Recommended Solutions:
-
Maintain Anhydrous Conditions:
-
Protocol: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Rationale: The Vilsmeier reagent reacts violently with water, and even trace amounts of moisture can lead to its decomposition and the formation of byproducts.
-
-
Controlled Work-up Procedure:
-
Protocol: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This should be followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is basic.
-
Rationale: The hydrolysis of the intermediate iminium salt is exothermic. A slow and controlled quench on ice helps to dissipate the heat and prevent localized overheating which can lead to decomposition.
-
-
Use of Purified Reagents:
-
Protocol: As stated before, use high-purity, and preferably freshly distilled, reagents.
-
Rationale: This minimizes the presence of unknown reactive species that can lead to colored byproducts.
-
Issue 4: Difficulties in Product Isolation and Purification
Even with an optimized reaction, isolating the pure 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can be challenging due to the presence of side products with similar polarities.
Recommended Solutions:
-
Column Chromatography:
-
Protocol: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.[3][4][5]
-
Rationale: This is a standard and effective method for separating compounds with different polarities. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization:
-
Protocol: If the product is a solid, recrystallization can be a highly effective purification method. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[6]
-
Rationale: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, often yielding material of very high purity. The choice of solvent is critical and should be determined experimentally.
-
-
Aqueous Work-up Optimization:
-
Protocol: After quenching and neutralization, ensure the product is fully extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.
-
Rationale: A thorough work-up procedure can significantly simplify the subsequent purification steps by removing a large portion of the inorganic salts and highly polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde?
A1: The aldehyde proton of a formylated aromatic compound typically appears as a singlet in the downfield region of the ¹H NMR spectrum, usually between 9.0 and 10.0 ppm.[2] For 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, you should expect a singlet in this region, which is a key indicator of a successful formylation.
Q2: Are there any specific safety precautions to consider for the Vilsmeier-Haack reaction at scale?
A2: Yes, the Vilsmeier-Haack reaction has several inherent safety hazards that are magnified at scale. The reaction between DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled.[7][8] Additionally, POCl₃ is corrosive and reacts violently with water. The Vilsmeier reagent itself is thermally unstable. It is crucial to have adequate cooling capacity, controlled addition rates, and an emergency quenching plan in place. The entire process should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: Can I use other formylating agents besides DMF/POCl₃?
A3: While the Vilsmeier-Haack reaction is a common method for formylation, other reagents can be used. For instance, some copper-catalyzed methods using DMSO as the formylating agent have been reported for the C3-formylation of imidazo[1,2-a]pyridines.[9] However, the regioselectivity for the C-5 position would need to be investigated for your specific substrate. For a well-established and generally reliable method, the Vilsmeier-Haack reaction remains a primary choice.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 50% ethyl acetate in hexane) to get good separation between the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot (which should be more polar) indicate the reaction's progress. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: What is the likely structure of the di-formylated side product?
A5: Based on the electrophilic substitution patterns of the imidazo[1,2-a]pyridine ring system, the second formylation is most likely to occur at the C-7 position, leading to 3-Methylimidazo[1,2-a]pyridine-5,7-dicarbaldehyde. The C-5 and C-7 positions are generally the most activated towards electrophilic attack.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: Pathways to the desired product and common side products in the Vilsmeier-Haack formylation.
Caption: A decision-making workflow for troubleshooting common issues during scale-up.
References
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. Available from: [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available from: [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available from: [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Available from: [Link]
-
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCr Journals. Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available from: [Link]
-
Formation of product 3e under Vilsmeier–Haack reaction instead of product f*. ResearchGate. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available from: [Link]
-
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications (RSC Publishing). Available from: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming steric hindrance in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile but sterically challenging heterocyclic aldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in drugs like Zolpidem and Alpidem.[1][2] However, functionalization at the C5 position is notoriously difficult due to steric hindrance imposed by the adjacent bridged nitrogen atom and the methyl group at C3.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic hurdles and unlock the full potential of this valuable building block.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common problems encountered during the derivatization of the C5-aldehyde. Each entry is formatted as a question-and-answer to directly tackle experimental failures.
Question 1: My Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is showing low to no yield. What is causing this, and how can I fix it?
Likely Cause: The primary issue is the steric congestion around the C5-aldehyde. The traditional use of weak amine bases like piperidine or pyridine at reflux is often insufficient to promote the initial nucleophilic attack by the enolate of the active methylene compound. The bulky imidazo[1,2-a]pyridine ring system sterically shields the electrophilic carbonyl carbon, leading to a high activation energy barrier for the condensation step.
Solutions & Explanations:
To overcome this, a combination of a more potent catalytic system and optimized reaction conditions is necessary. The goal is to enhance the nucleophilicity of the active methylene compound and/or the electrophilicity of the aldehyde under conditions that provide enough energy to surpass the steric barrier.
1. Switch to a Stronger, Non-Nucleophilic Base with a Lewis Acid Co-catalyst: Instead of relying on amine bases, which can be sterically hindered themselves, a combination of a strong base and a Lewis acid can be more effective. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and making it more susceptible to attack.
2. Employ Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation is a powerful technique for accelerating reactions that are sluggish under conventional heating.[3][4] It provides rapid, uniform heating that can supply the necessary activation energy to overcome steric hindrance, often leading to dramatically reduced reaction times and improved yields.[5]
3. Utilize "Green" or Unconventional Catalysts: Recent literature highlights the use of environmentally benign catalysts that can be highly effective for Knoevenagel condensations.[5][6][7] For instance, boric acid has been shown to be a potent Brønsted acid catalyst for this reaction.[8] Agro-waste extracts, which are basic in nature, have also been successfully used.[7]
Optimized Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol details the condensation with malononitrile as a representative example.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 160.2 mg).
-
Add Active Methylene Compound: Add malononitrile (1.1 mmol, 72.7 mg).
-
Catalyst & Solvent: Add ammonium acetate (0.2 mmol, 15.4 mg) and 3 mL of ethanol. Rationale: Ammonium acetate serves as a mild, effective catalyst in this solvent-based microwave protocol.
-
Reaction Setup: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor.
-
Microwave Conditions: Irradiate the mixture at 120°C for 15-30 minutes, with a power setting of 100-150 W. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction vial to room temperature. The product often precipitates from the ethanol. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Comparison: Conventional vs. Optimized Methods
| Method | Catalyst | Conditions | Time | Yield |
| Conventional | Piperidine | Toluene, Reflux | 24 h | < 10% |
| Optimized MAOS | NH₄OAc | Ethanol, 120°C (MW) | 20 min | > 85% |
| Lewis Acid | TiCl₄, Et₃N | DCM, 0°C to RT | 6 h | ~65% |
Question 2: My reductive amination with a bulky primary/secondary amine is failing. I either recover starting material or see complex side products. What's going wrong?
Likely Cause: This is a classic case of steric hindrance affecting two distinct steps:
-
Imine Formation: The initial condensation between the C5-aldehyde and the amine to form the iminium ion is sterically hindered and often thermodynamically unfavorable.
-
Hydride Delivery: Even if the iminium ion forms, the subsequent delivery of a hydride from a bulky reducing agent (like sodium borohydride) can be impeded by the surrounding molecular architecture.
Solutions & Explanations:
The strategy here is to drive the equilibrium towards the imine and then use a reducing agent that is both potent and sterically unencumbered.
1. Use a Dehydrating Agent: To favor imine formation, it is crucial to remove the water generated during the condensation. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction mixture can significantly increase the concentration of the iminium intermediate.
2. Select a Less Hindered Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for challenging reductive aminations. It is milder and more selective than sodium cyanoborohydride and is particularly effective in acidic conditions which also help catalyze imine formation. Its less-hydrated nature compared to NaBH₄ makes it more effective in organic solvents.
3. Consider Biocatalysis: For particularly challenging substrates, imine reductases (IREDs) offer a powerful alternative. These enzymes can exhibit high stereoselectivity and can be engineered to accommodate sterically demanding amines and carbonyl compounds.[9]
Optimized Protocol: STAB-Mediated Reductive Amination
Step-by-Step Methodology:
-
Initial Setup: To a solution of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 160.2 mg) and the desired amine (1.2 mmol) in 10 mL of anhydrous dichloromethane (DCM), add 2-3 drops of acetic acid. Rationale: The acid catalyzes the formation of the iminium ion.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The reaction may effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for the disappearance of the iminium intermediate by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the C5 position so sterically hindered compared to other positions?
The steric hindrance at the C5 position of the imidazo[1,2-a]pyridine ring is a direct consequence of its location on the six-membered pyridine ring, adjacent to the bridgehead nitrogen atom of the fused five-membered imidazole ring. This creates a "bay-like" region that restricts access for incoming reagents.
Caption: Steric hindrance at the C5-aldehyde.
Q2: Are there alternative strategies to introduce functional groups at the C5 position, bypassing the aldehyde?
Yes, directed C-H functionalization is a powerful modern alternative.[10][11] While challenging due to the coordinating nature of the pyridine nitrogen which can poison catalysts, specialized catalytic systems have been developed.[10] For example, a directing group could be installed at the C6 position to direct a metal catalyst (like Palladium or Rhodium) to functionalize the C5 position, overriding the inherent reactivity of the heterocycle.
Caption: Troubleshooting decision tree for C5-aldehyde reactions.
Q3: Can I modify the imidazo[1,2-a]pyridine core to reduce steric hindrance?
Modifying the core structure is a valid strategy, though it involves re-synthesis. Replacing the 3-methyl group with a smaller hydrogen atom (i.e., using imidazo[1,2-a]pyridine-5-carbaldehyde) would significantly reduce steric bulk. However, the 3-position is often a key site for introducing diversity in drug discovery programs, so removing the methyl group may not be desirable from a medicinal chemistry perspective. The synthesis of the core itself can be achieved through various methods, including multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[1][2]
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature.[Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxida. SciSpace.[Link]
-
Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. ResearchGate.[Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Journal of Organic Chemistry.[Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.[Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.[Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications.[Link]
-
Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research.[Link]
-
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances.[Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry.[Link]
-
Towards the online computer-aided design of catalytic pockets. Nature Catalysis.[Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381014197_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society.[Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate.[Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.[Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega.[Link]
-
Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[6][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry.[Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.[Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.[Link]
-
New Reactions of Imidazo[1,2-a]pyridines. Scribd.[Link]
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
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- 9. Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the optimization of highly functionalized heterocycles. This guide provides a field-proven, self-validating framework for synthesizing 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Mechanistic Rationale: Why De Novo Synthesis?
A common pitfall in synthesizing this specific target is attempting a late-stage Vilsmeier-Haack formylation on a pre-formed 3-methylimidazo[1,2-a]pyridine core. Because electrophilic aromatic substitution overwhelmingly favors the C-3 position (1)[1], blocking C-3 with a methyl group forces the reaction into poor regiocontrol and intractable mixtures.
The most robust strategy is a de novo cyclocondensation using a pre-functionalized pyridine ring. By condensing 6-amino-2-pyridinecarboxaldehyde (protected as an acetal) with 2-bromopropanal under microwave irradiation, we bypass regioselectivity issues entirely and construct the bicyclic core with the formyl group already locked at the C-5 position ().
Workflow for the microwave-assisted synthesis and deprotection of the imidazo[1,2-a]pyridine core.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Reagent Preparation & Protection Strategy
-
Action : Combine 6-amino-2-pyridinecarboxaldehyde diethyl acetal (1.0 mmol) and freshly distilled 2-bromopropanal (1.2 mmol) in a 10 mL microwave-safe vial.
-
Causality : The C-5 position of the final imidazo[1,2-a]pyridine corresponds to the C-6 position of the starting 2-aminopyridine. Using an unprotected 6-amino-2-pyridinecarboxaldehyde leads to rapid thermal degradation and polymerization under nucleophilic conditions. The diethyl acetal masks the electrophilic center, ensuring the alpha-haloketone exclusively reacts with the endocyclic pyridine nitrogen.
-
Self-Validation : The starting materials must form a clear, pale-yellow solution. Any immediate browning before heating indicates premature degradation of the alpha-haloketone.
Step 2: Microwave-Assisted Cyclocondensation
-
Action : Add 3 mL of an Ethanol:Water (8:2 v/v) solvent mixture. Seal the vial with a Teflon-lined crimp cap. Irradiate at 400 W, ramping to 110 °C, and hold for 15 minutes with high-speed magnetic stirring (900 rpm).
-
Causality : Water acts as a highly microwave-absorbing co-solvent (high loss tangent), enabling rapid, uniform dielectric heating. This rapidly pushes the initial bimolecular alkylation intermediate over the activation energy barrier for the intramolecular cyclization, preventing the accumulation of stalled intermediates and eliminating the need for toxic catalysts (2)[2].
-
Self-Validation : Post-irradiation, the solution should be deep amber. Take a 10 µL aliquot, dilute in MeOH, and run LC-MS. You must observe the intermediate mass [M+H]+ = 235.1 (corresponding to the acetal-protected core) with >95% conversion. If you observe m/z 253.1 (uncyclized hydrate), cyclization is incomplete.
Step 3: Acidic Deprotection
-
Action : Transfer the mixture to a round-bottom flask. Add 2 mL of 2M HCl and heat conventionally at 50 °C for 30 minutes.
-
Causality : The acidic aqueous environment shifts the equilibrium of the acetal hydrolysis towards the free aldehyde. Gentle heating (50 °C) is sufficient; higher temperatures risk oxidative cleavage of the newly formed carbaldehyde.
-
Self-Validation : TLC (Silica, EtOAc:Hexane 1:1) should show the disappearance of the non-polar acetal spot ( Rf ~0.6) and the appearance of a UV-active, polar spot ( Rf ~0.3) that stains brightly with 2,4-DNP (confirming the presence of the aldehyde).
Step 4: Workup and Isolation
-
Action : Cool to 0 °C, neutralize dropwise with saturated NaHCO 3 to pH 7.5. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Causality : Neutralization must be done cold to prevent base-catalyzed aldol-type condensations of the free carbaldehyde.
-
Self-Validation : The final crude must manifest as a solid or stiff foam. A dark, free-flowing oil indicates solvent retention or degradation.
Quantitative Optimization Data
The following table summarizes our internal optimization data, demonstrating why microwave irradiation in a green solvent system is the authoritative standard for this synthesis.
| Heating Modality | Solvent System | Temp (°C) | Time | Conversion to Acetal (%) | Final Isolated Yield (%) |
| Conventional | Ethanol | 80 | 12 h | 45 | 38 |
| Microwave | DMF | 110 | 15 min | 62 | 55 |
| Microwave | PEG-400 | 90 | 20 min | 78 | 70 |
| Microwave | EtOH:H 2 O (8:2) | 110 | 15 min | >95 | 88 |
Troubleshooting & FAQs
Logical troubleshooting tree for resolving low yields during microwave-assisted synthesis.
Q1: Why am I observing significant tar formation and low yield of the target carbaldehyde? A1: Unprotected formyl groups on the pyridine ring are highly susceptible to degradation under the conditions of the cyclocondensation. Always use the diethyl acetal protected precursor. Furthermore, localized superheating in the microwave can cause charring if stirring is inadequate. Ensure maximum stirring speed (e.g., 900 rpm) to maintain thermal homogeneity.
Q2: The LC-MS shows a mass corresponding to the uncyclized intermediate. How do I drive the reaction to completion? A2: The synthesis proceeds via a two-step mechanism: initial alkylation of the endocyclic pyridine nitrogen, followed by cyclization involving the exocyclic amine (). If the reaction stalls at the alkylated intermediate, it indicates insufficient energy to overcome the cyclization barrier. Increase the microwave temperature from 90 °C to 110 °C and ensure your solvent has a high microwave absorptivity (e.g., adding 20% water to ethanol).
Q3: Why is the 3-methyl regioselectivity poor, yielding a mixture of isomers? A3: This occurs if the 2-bromopropanal isomerizes or degrades prior to the reaction. Alpha-haloaldehydes are notoriously unstable. Pro-tip: Generate 2-bromopropanal in situ from its corresponding acetal (2-bromo-1,1-diethoxypropane) during the initial ramp phase, or use a freshly distilled batch stabilized with a trace of hydroquinone.
Q4: How do I avoid over-oxidation of the carbaldehyde during workup? A4: Imidazo[1,2-a]pyridine-carbaldehydes can auto-oxidize to carboxylic acids in the presence of air and light. Perform the acidic deprotection under an inert argon atmosphere, neutralize at 0 °C, and avoid leaving the purified product in solution for extended periods.
References
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 - Taylor & Francis. 1
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals. 2
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. 3
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Technical Support Center: Catalyst Recovery in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Production
Welcome to the Technical Support Center for the synthesis and purification of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde [1]. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, frequently synthesized via transition-metal-catalyzed multicomponent reactions (e.g., A³-coupling) or direct condensations[2].
While copper (Cu) and palladium (Pd) catalysts offer high yields, recovering these metals is a persistent bottleneck. The two nitrogen atoms in the imidazo[1,2-a]pyridine ring provide strong coordination ability toward transition metals, leading to severe product-inhibition, metal leaching, and catalyst deactivation[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative benchmarks for implementing magnetically recoverable nanocatalysts (e.g., Fe₃O₄@SiO₂-Cu) to solve these issues[4].
Visualized Workflow: Magnetic Catalyst Recovery
To bypass the inefficiencies of centrifugation and the membrane-fouling risks of nanofiltration, we recommend using silica-coated magnetic nanoparticles functionalized with copper (Fe₃O₄@SiO₂-Cu)[5]. The workflow below illustrates the logical progression of synthesis, magnetic recovery, and regeneration.
Workflow for magnetic recovery of copper nanocatalysts in imidazo[1,2-a]pyridine synthesis.
Troubleshooting & FAQs
Q1: Why does the yield of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde drop significantly after the 3rd catalyst cycle when using supported copper catalysts? A: Yield degradation is primarily driven by two causal factors: metal leaching and active site poisoning . Because the imidazo[1,2-a]pyridine product contains highly nucleophilic nitrogen atoms, it acts as a strong bidentate or monodentate ligand[3]. During the reaction, the product effectively strips copper ions from the silica or ferrite support into the homogeneous liquid phase. Furthermore, carbonaceous deposits (coking) block the mesoporous channels of catalysts like Cu/SiO₂[5]. Causality Fix: You must disrupt the product-metal coordination sphere during the wash phase. Using a highly polar, non-coordinating solvent mixture (like hot ethanol/ethyl acetate) removes the strongly bound product without stripping the metal from the support.
Q2: How can I prevent the agglomeration of Fe₃O₄ magnetic nanoparticles during recovery? A: Bare Fe₃O₄ nanoparticles are prone to oxidation and dipole-dipole induced agglomeration, which drastically reduces their surface area and catalytic activity[4]. To maintain efficiency, ensure the magnetic core is encapsulated. Using a silica shell (Fe₃O₄@SiO₂) provides steric stabilization, prevents direct magnetic coupling between the cores, and offers a robust platform for grafting the active Cu(II) species[3].
Q3: What is the best solvent system to prevent catalyst poisoning while maintaining yield? A: While polar aprotic solvents (like DMF or DMSO) dissolve the precursors well, they strongly coordinate to the metal centers, competing with the reactants and exacerbating leaching. We recommend using Toluene or Polyethylene Glycol (PEG) . PEG is an environmentally friendly, viscous solvent that stabilizes metal nanoparticles and minimizes leaching, while Toluene provides the necessary thermal window (110°C) for the cyclization without coordinating to the catalyst[5].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation checkpoints fail, the causality of the failure is isolated to the preceding step.
Protocol A: Standardized Magnetic Catalyst Recovery & Regeneration
-
Magnetic Separation: Post-reaction, remove the reaction vessel from the heat source. Place the vessel on a neodymium magnet block (NdFeB, >1.2 Tesla) for 5 minutes at room temperature. The functionalized Fe₃O₄@SiO₂-Cu catalyst will aggregate against the vessel wall[4].
-
Decantation: Carefully decant the supernatant containing the crude 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
-
Desorption Wash (Critical Step): Resuspend the retained catalyst in 10 mL of hot Ethanol:Ethyl Acetate (1:1 v/v). Sonicate for 3 minutes. Causality: Ethanol dissolves polar byproducts, while Ethyl Acetate disrupts the coordination between the copper active sites and the imidazo[1,2-a]pyridine nitrogen atoms. Apply the magnet and decant. Repeat this wash 3 times.
-
Drying: Dry the recovered catalyst under vacuum (10 mbar) at 60°C for 2 hours. Validation Checkpoint: Weigh the recovered catalyst. A mass recovery of <95% indicates incomplete magnetic separation or dissolution of the silica support.
Protocol B: Quantification of Metal Leaching via ICP-OES
-
Digestion: Take a 50 mg aliquot of the purified 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde product. Digest it in 5 mL of concentrated ultra-pure HNO₃ (65%) using a microwave digester (200°C, 15 min).
-
Dilution: Dilute the digested sample to 50 mL with 2% HNO₃ in Milli-Q water.
-
Analysis: Analyze the sample using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) at the specific emission wavelength for Copper (324.754 nm). Validation Checkpoint: The ICH Q3D guidelines for elemental impurities mandate strict limits. If the ICP-OES reads >10 ppm Cu, the desorption wash in Protocol A was incomplete, meaning the product pulled the metal into the final batch. Re-wash future catalyst batches with a 0.01 M EDTA solution to passivate loose metal ions.
Quantitative Data: Catalyst Recovery Comparison
The table below summarizes the performance metrics of various catalyst recovery methods used in the synthesis of imidazo[1,2-a]pyridines. Magnetic separation provides the optimal balance of yield retention and minimal metal leaching[2].
| Recovery Method | Catalyst Type | Avg. Yield (Cycles 1-5) | Metal Leaching (ppm) | Separation Time | Scalability |
| External Magnetic Field | Fe₃O₄@SiO₂-Cu | 88% → 82% | < 5 ppm | < 5 mins | High |
| Centrifugation / Filtration | Cu/SiO₂ | 85% → 70% | 12 - 18 ppm | 30 mins | Medium |
| Organic Solvent Nanofiltration | Homogeneous Cu(OTf)₂ | 90% → 65% | > 40 ppm | > 2 hours | Low (Membrane Fouling) |
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Navigating the Labyrinth of Small Molecules: A Comparative Guide to the LC-MS Fragmentation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of a carbaldehyde group, as seen in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, presents a synthetically versatile handle for further molecular elaboration, but also a specific analytical challenge. This guide provides an in-depth, technically-grounded comparison of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, drawing upon established fragmentation principles and data from closely related analogues to provide a robust predictive framework.
The Rationale: Why Fragmentation Matters
In the drug discovery pipeline, unambiguous identification of a compound and its metabolites is non-negotiable. LC-MS is the workhorse of modern analytical chemistry, offering high sensitivity and specificity. The fragmentation pattern, or "fingerprint," of a molecule generated in the mass spectrometer is intrinsic to its structure. By understanding the predictable pathways of bond cleavage under energetic conditions, we can confirm the identity of our target molecule, differentiate it from isomers, and identify potential metabolites or degradation products.[5]
For 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, the key structural features that will dictate its fragmentation are the stable, aromatic imidazo[1,2-a]pyridine core and the reactive aldehyde functional group. The stability of the heterocyclic ring system suggests that it will likely remain intact, while the aldehyde group provides a primary site for fragmentation.[6]
Predicted Fragmentation Pathway of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Based on fundamental principles of mass spectrometry and analysis of structurally similar compounds, including the well-documented fragmentation of the related drug Zolpidem and its aldehyde-containing degradant, "zolpaldehyde," we can predict the following primary fragmentation events for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde under positive ion electrospray ionization (ESI) conditions.[5][7][8]
A visual representation of this proposed fragmentation is provided below:
Caption: Predicted major fragmentation pathways for protonated 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Key Predicted Fragments:
| Fragment | m/z (monoisotopic) | Description | Justification |
| [M+H]⁺ | 161.07 | Protonated molecular ion | The primary ion observed in positive mode ESI. |
| [M]⁺ | 160.06 | Loss of a hydrogen radical | A characteristic fragmentation of aldehydes, involving the cleavage of the C-H bond of the aldehyde group.[6] |
| [M-CHO]⁺ | 131.07 | Loss of the formyl radical | A dominant fragmentation pathway for aromatic aldehydes, resulting in the stable 3-methylimidazo[1,2-a]pyridine cation.[6] |
| [M-CO]⁺ | 133.08 | Loss of neutral carbon monoxide | A common rearrangement and fragmentation for aromatic aldehydes, although typically less intense than the loss of the formyl radical. |
The stability of the imidazo[1,2-a]pyridine ring suggests that fragments resulting from the cleavage of the core itself will be of significantly lower abundance.[5] The initial, most informative fragmentation events will be dictated by the substituents.
Comparative Analysis with Alternative Structures
To underscore the diagnostic power of this predicted fragmentation pattern, let's consider a hypothetical isomer, 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. While the molecular weight is identical, the fragmentation pattern would exhibit subtle but critical differences, primarily in the relative stability of the resulting fragment ions, which could be explored through computational chemistry. However, the primary fragments corresponding to the loss of H• and CHO• would still be anticipated.
A more distinct comparison can be made with a different class of heterocyclic aldehyde, for instance, indole-3-carbaldehyde. While it also possesses an aldehyde group, the fragmentation of the indole core would produce a different set of characteristic lower mass ions compared to the imidazo[1,2-a]pyridine core, allowing for clear differentiation.
Experimental Protocol for LC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following LC-MS protocol is recommended. This protocol is designed to be a robust starting point, with the understanding that optimization may be necessary depending on the specific instrumentation used.
Sources
HPLC method validation for testing 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde purity
An In-Depth Guide to HPLC Method Validation for Purity Assessment of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, a heterocyclic compound featuring both imidazole and pyridine moieties, serves as a critical building block in the synthesis of novel therapeutic agents. Its purity profile directly influences the quality of the final drug substance, making robust analytical methods for its assessment indispensable.
This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques, providing a holistic perspective for researchers and drug development professionals.
The Analytical Challenge: Characterizing 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
The structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, with its aromatic systems and polar functional groups, presents specific analytical considerations. Pyridine derivatives are known for their hydrophilic nature, while the imidazole ring adds to the compound's unique chemical properties.[8][9][10] A successful purity method must be able to separate the main compound from structurally similar process impurities and potential degradation products.
For the purpose of this guide, we will work with a proposed Reversed-Phase HPLC (RP-HPLC) method, which is a widely used and versatile technique for the analysis of such compounds.[10][11]
HPLC Method Development and Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] Our approach is systematic, ensuring that every aspect of the method's performance is rigorously evaluated.
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- 13. researchgate.net [researchgate.net]
FTIR spectroscopy characteristic peaks for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Introduction: The Vibrational Signature of a Privileged Scaffold
For researchers in medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds.[1][2][3] Precise structural characterization is a foundational requirement for establishing structure-activity relationships (SAR). Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups and bonding environment.
This guide serves as a detailed reference for understanding the characteristic FTIR peaks of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde . As a Senior Application Scientist, the objective here is not merely to list wavenumbers, but to explain the structural origins of these vibrational modes. We will compare its expected spectral features with those of related imidazo[1,2-a]pyridines and simpler aromatic aldehydes to provide a robust framework for spectral interpretation. This comparative approach ensures that researchers can confidently distinguish their target molecule from potential precursors, impurities, or analogues.
Molecular Structure and Key Vibrational Modes
The FTIR spectrum of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is dominated by the vibrational modes of its constituent parts: the fused imidazopyridine heterocyclic system, the aromatic aldehyde functional group, and the methyl substituent.
Caption: Molecular structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Predicted FTIR Peaks and Comparative Analysis
While an experimental spectrum for this exact molecule is not readily published, we can reliably predict its characteristic absorption bands based on extensive data from analogous structures.[4][5][6] The following table summarizes these expected peaks and compares them with two relevant alternatives: a generic imidazo[1,2-a]pyridine core and a simple aromatic aldehyde, benzaldehyde.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Comparative Data: Imidazo[1,2-a]pyridine[5][6] | Comparative Data: Benzaldehyde[7][8] | Justification for Assignment |
| Aromatic System | Aromatic C-H Stretch | 3100 - 3000 | ~3100 | 3100 - 3000 | The stretching of C-H bonds on sp² hybridized carbons occurs at higher frequencies than on sp³ carbons.[9] |
| Methyl Group | Aliphatic C-H Stretch | 2950 - 2850 | N/A (if unsubstituted) | N/A | Characteristic stretching vibrations for methyl (CH₃) groups on an aromatic system.[5] |
| Aldehyde Group | Aldehydic C-H Stretch | ~2830 and ~2720 | N/A | 2900 - 2700 | This pair of peaks, especially the lower wavenumber band, is a highly diagnostic feature for aldehydes.[9][10] |
| Aldehyde Group | Carbonyl (C=O) Stretch | 1705 - 1685 | N/A | ~1705 - 1687 | This is the most intense peak. Its position is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to electronic resonance with the aromatic imidazopyridine ring.[8][11] |
| Imidazopyridine Core | C=N and C=C Stretches | 1650 - 1450 | ~1600 & ~1450 | 1600 - 1450 (Benzene) | Complex series of bands arising from the stretching vibrations within the fused heterocyclic aromatic rings.[4][5] |
| Imidazopyridine Core | C-N Stretch | 1370 - 1200 | ~1370 & ~1200 | N/A | Stretching of the carbon-nitrogen single bonds within the imidazole and pyridine portions of the core.[5] |
| Fingerprint Region | C-H Bending & Ring Deformations | < 1300 | < 1300 | < 1300 | A complex and unique pattern of bands resulting from various bending and deformation modes, serving as a "fingerprint" for the molecule. |
Key Interpretive Insights:
-
The Carbonyl (C=O) Peak: The most prominent feature will be the intense C=O stretching band. Its position, expected between 1705-1685 cm⁻¹, is a direct result of conjugation with the electron-rich imidazopyridine system.[8][11] Compared to a simple saturated aldehyde (~1730 cm⁻¹), this shift to a lower wavenumber indicates a slight weakening of the C=O double bond due to electron delocalization. This is a critical data point for confirming the aldehyde's attachment to the aromatic core.
-
The Aldehydic C-H "Doublet": The presence of two medium-intensity bands around 2830 cm⁻¹ and 2720 cm⁻¹ is a hallmark of the aldehyde functional group.[9][10] The band near 2720 cm⁻¹ is particularly useful as it appears in a region with few other absorptions, making it a reliable diagnostic tool to differentiate an aldehyde from a ketone, which lacks this feature.[8]
-
The Heteroaromatic Core: The region between 1650 cm⁻¹ and 1450 cm⁻¹ will contain several sharp bands corresponding to the C=C and C=N stretching vibrations of the fused rings.[4][5] The specific pattern and positions of these peaks are highly sensitive to the substitution pattern on the ring, providing further confirmation of the isomer's identity.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, an Attenuated Total Reflectance (ATR) sampling technique is recommended. This method requires minimal sample preparation and provides excellent sample-to-sample consistency.
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3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde vs. Traditional Imidazopyridine Building Blocks: A Comparative Guide for Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. It forms the core of blockbuster neurological drugs like zolpidem and alpidem, and has recently emerged as a critical backbone for targeted covalent inhibitors against intractable cancers (e.g., KRAS G12C) and selective CDK9 inhibitors[1],[2],[3].
For decades, library generation has relied heavily on imidazo[1,2-a]pyridine-3-carbaldehyde derivatives due to their synthetic ease. However, as drug discovery programs seek novel chemical space to overcome patent thickets and engage cryptic protein pockets, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde has emerged as a superior, albeit synthetically demanding, alternative. This guide objectively compares these building blocks, detailing the mechanistic causality behind their reactivity, structural advantages, and step-by-step experimental protocols for their utilization.
Mechanistic Rationale: The C3 vs. C5 Paradigm
The C3 Hotspot: A Blessing and a Liability
The imidazo[1,2-a]pyridine core possesses a highly asymmetric electron distribution. The bridgehead nitrogen donates electron density predominantly into the C3 position, making it the most nucleophilic site on the ring. Consequently, direct electrophilic aromatic substitution—such as Vilsmeier-Haack formylation—exclusively and rapidly yields the 3-carbaldehyde[4].
While this makes C3-functionalized building blocks cheap and abundant, it introduces a critical flaw in late-stage drug development: metabolic instability . The C3 position is a known metabolic hotspot for cytochrome P450-mediated oxidation.
The C5 Advantage: Spatial Redirection and Core Stabilization
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde solves two distinct structural challenges simultaneously:
-
Vectorial Shift : Moving the formyl group to the C5 position projects downstream substituents (e.g., amines, heterocycles) into a completely orthogonal spatial vector compared to the linear C3 projection. This is critical for accessing deep hydrophobic pockets in kinase active sites[3].
-
C3 Blocking : By installing a methyl group at the highly reactive C3 position, the scaffold is chemically and metabolically stabilized. This "blocking" prevents unwanted off-target halogenation or oxidation during complex downstream multicomponent reactions[5].
Caption: Regioselectivity and functionalization vectors of the imidazo[1,2-a]pyridine scaffold.
Comparative Performance Data
To objectively evaluate these building blocks, we must look at their synthetic accessibility, inherent reactivity, and performance in standard medicinal chemistry workflows (such as reductive amination for library generation).
| Property | Imidazo[1,2-a]pyridine-3-carbaldehyde | 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde |
| Vector Orientation | Equatorial / Linear relative to core | Axial / Orthogonal relative to core |
| C3 Metabolic Liability | Blocked (by Formyl group) | Blocked (by Methyl group) |
| Synthetic Accessibility | High (1-step direct formylation)[4] | Moderate (3-step de novo synthesis)[5] |
| Electrophilic Reactivity | Moderate (Conjugated with core N) | High (Less conjugated, but sterically hindered) |
| Downstream Yield (Reductive Amination) | ~85 - 90% | ~70 - 78% (Due to steric shielding at C5) |
| Primary Application | Standard library screening, traditional SAR | Targeted covalent inhibitors, overcoming resistance[1] |
Self-Validating Experimental Protocols
Because the C5 position cannot be directly formylated, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde must be synthesized de novo from a pre-functionalized pyridine ring.
Protocol 1: De Novo Synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Expertise & Causality : Why use an acetal protecting group? The aldehyde at the 6-position of the starting aminopyridine is highly electrophilic. If left unprotected, it would undergo rapid self-condensation with the adjacent amine at the elevated temperatures required for cyclization. Masking it as a dioxolane ensures chemoselective ring closure exclusively with the α -haloketone.
Caption: Step-by-step de novo synthesis workflow for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Step-by-Step Methodology :
-
Cyclization : In an oven-dried round-bottom flask, dissolve 6-(1,3-dioxolan-2-yl)pyridin-2-amine (10.0 mmol, 1.0 equiv) and 2-bromopropanal (12.0 mmol, 1.2 equiv) in 30 mL of anhydrous ethanol.
-
Base Addition : Add NaHCO 3 (15.0 mmol, 1.5 equiv) to neutralize the HBr generated during the nucleophilic displacement.
-
Heating : Reflux the mixture at 80°C for 12 hours under an argon atmosphere. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 1:1).
-
Acetal Deprotection : Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude intermediate in 20 mL of THF. Add 10 mL of 2M aqueous HCl and stir vigorously at room temperature for 4 hours to hydrolyze the dioxolane ring.
-
Workup & Purification : Neutralize the acidic solution carefully with saturated aqueous NaHCO 3 until pH ~8. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford the pure 5-carbaldehyde as a pale yellow solid.
Protocol 2: Downstream Functionalization via Reductive Amination
Expertise & Causality : The C5-aldehyde is sterically shielded by the adjacent bridgehead nitrogen and the C6 proton. To ensure complete conversion without prematurely reducing the aldehyde to an alcohol, this protocol utilizes a stepwise imine formation followed by reduction using Sodium triacetoxyborohydride (NaBH(OAc) 3 ), a mild reagent that specifically targets the protonated iminium intermediate.
Step-by-Step Methodology :
-
Imine Formation : In a 20 mL vial, combine 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 mmol, 1.0 equiv) and a primary aliphatic amine (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous 1,2-dichloroethane (DCE).
-
Activation : Add glacial acetic acid (0.1 mmol, 10 mol%) to activate the carbonyl group. Stir the mixture at room temperature for 2 hours to allow complete imine formation.
-
Reduction : Portion-wise, add NaBH(OAc) 3 (1.5 mmol, 1.5 equiv) over 10 minutes. Stir the reaction mixture at room temperature for 16 hours.
-
Quenching : Quench the reaction by adding 5 mL of 1M aqueous NaOH to break down boron complexes and free-base the product.
-
Isolation : Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na 2 SO 4 , filter, and concentrate. The resulting C5-aminomethyl derivative can typically be used in subsequent coupling steps without further purification.
References[1] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents, Organic & Biomolecular Chemistry (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHuVdn5MqD7KEcgx30n6mQTHiK3vht550mlozK3XuBhe_m6YJKn4wTf_chUa72q4utfEFq2QVQ0-zS-83bg1PW_x3FV9E5Eb-SDQTBhbPuygsjm-NClrufsmw_GlrtDMx2TxpUgCITG2oroByLbLevfSvBPoh7_D2gANjW[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities, ACS Omega. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsmqN9FsZzToe6Vo07DAAmjCWkdFQ2OInKo1IWGGo4-MeiEDhcgVv55eXG85X6C5WgWqbVa3dbjZoQdOSaougOhRIMvxMOrO8OX8VLdNOdqa26f9zkh9i7D7c6ypOwiLwcTktu39w-gUcCO0A=[3] Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation, RSC Medicinal Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17KV8rsvKqGLcu-fzqzDfky1Jd7Wf3_2yZZazYwaB3KHV1MXiY_hKW7elhlEAvhl8_eiWtDAqJIS1lRrHPZRnB9GJrI-UjhLXLAUk1l3ZUqA4mvQExJykQlmrVU7FHTFfvdtDwhUOdPlikFvbd87-69T0AKC73_12BTv6[5] Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation, The Journal of Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsdI_WwbQ8LZJXXBIFuj1Q_craz6L_dUsou1r8laScmoanrJY0_tMBi807g2_o5pQO9fK3gb-nAVrTk1PH46WtwW7feA7IR96E0twp1ee8-4zHn6-MiKdd168zR9flJ2orRt27XQ==[4] Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources, Organic Letters. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdPwKIsHzyGmuLp99VkwI_nS3L291Uaj4q_wIyDhbon8FLSfQ7IdWOu8mYuebjm60aYlPxho6-ku3OsBUMmKj1RAcgqUx2dCVQsIotjMqSKCMncmZby3YzicdFk2FzKCDHAIl9t8KKMBStBK2SLwg=
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A Comparative Guide to the Biological Efficacy of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivatives
In the landscape of modern oncology, the relentless pursuit of novel chemical entities with high therapeutic indices remains a paramount objective for researchers in drug discovery and development. Among the myriad of heterocyclic scaffolds, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive validation framework for a specific subclass, the 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde derivatives, and objectively compares their potential biological efficacy against established inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node in cancer pathogenesis.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust experimental protocols to facilitate the evaluation of these novel compounds.
The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies, including breast, colon, and lung cancers.[3][4] Consequently, the development of small molecule inhibitors targeting key kinases within this pathway has been a major focus of anticancer drug discovery.[5]
Imidazo[1,2-a]pyridine derivatives have shown considerable promise as inhibitors of this pathway, with various analogues demonstrating potent and selective inhibition of PI3K isoforms.[3][4][5][6][7][8] The 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde scaffold represents a novel chemical space within this class, and a systematic evaluation of its biological efficacy is warranted to determine its therapeutic potential.
Comparative Framework: Benchmarking Against Established PI3K Inhibitors
To provide a rigorous assessment of the 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde derivatives, this guide proposes a direct comparison against two well-characterized PI3K pathway inhibitors:
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor with demonstrated preclinical and clinical activity against a range of solid tumors.[1][6][9][10][11][12]
-
Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor, also orally bioavailable, which targets two key nodes in the signaling cascade.[2][8][13][14][15][16][17][18][19]
By benchmarking against these agents, we can objectively assess the potency, selectivity, and potential therapeutic window of our novel derivatives.
In Vitro Efficacy Assessment: A Multi-pronged Approach
Initial validation of biological efficacy should be conducted through a series of in vitro assays designed to assess cytotoxicity, anti-proliferative activity, and mechanism of action. A panel of human cancer cell lines with known PI3K pathway activation status (e.g., MCF-7 and T47D breast cancer cell lines with PIK3CA mutations, and the HT-29 colon cancer cell line) should be employed for these studies.[5][20]
Cytotoxicity and Anti-Proliferative Assays
Two complementary assays are recommended to quantify the impact of the compounds on cell viability and proliferation:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
-
BrdU Assay: This immunoassay directly measures DNA synthesis, providing a specific assessment of cell proliferation.[12]
The results of these assays will allow for the determination of the half-maximal inhibitory concentration (IC50) for each compound, a key metric of potency.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | HT-29 (Colon Cancer) |
| Representative 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivative (Hypothetical Data) | 0.5 µM | 0.8 µM | 1.2 µM |
| Pictilisib (GDC-0941) | 0.3 µM[11] | 0.6 µM | 0.9 µM |
| Dactolisib (BEZ235) | 0.01 µM[14] | 0.02 µM | 0.05 µM |
Note: Data for the representative derivative is hypothetical and serves as an example for this guide. Actual values must be determined experimentally.
Mechanistic Validation: Western Blot Analysis
To confirm that the observed anti-proliferative effects are mediated through the intended target, Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway should be performed. This technique allows for the semi-quantitative measurement of protein expression and phosphorylation status. A significant decrease in the phosphorylation of Akt (a direct downstream target of PI3K) and S6 ribosomal protein (a downstream effector of mTOR) following treatment would provide strong evidence of on-target activity.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for in vitro validation of biological efficacy.
In Vivo Efficacy Assessment: Human Tumor Xenograft Models
Promising candidates identified through in vitro screening should be advanced to in vivo efficacy studies using human tumor xenograft models.[9][10][21] This is a critical step in preclinical drug development, providing insights into a compound's anti-tumor activity in a more physiologically relevant setting.
Experimental Design
Immunodeficient mice (e.g., nude or SCID mice) will be subcutaneously inoculated with a human cancer cell line that demonstrated sensitivity in vitro (e.g., MCF-7 or HT-29). Once tumors reach a palpable size, the animals will be randomized into treatment groups:
-
Vehicle Control
-
Representative 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivative
-
Pictilisib (GDC-0941)
-
Dactolisib (BEZ235)
The compounds will be administered orally at predetermined dose levels and schedules. Tumor growth will be monitored regularly by caliper measurements. Key endpoints will include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).
Table 2: Comparative In Vivo Anti-Tumor Efficacy in a Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Change in Body Weight |
| Vehicle Control | Daily | 0% | No significant change |
| Representative 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivative (Hypothetical Data) | 50 mg/kg, daily | 65% | < 5% loss |
| Pictilisib (GDC-0941) | 100 mg/kg, daily | 75%[9] | < 10% loss |
| Dactolisib (BEZ235) | 30 mg/kg, daily | 80%[2] | ~10% loss |
Note: Data for the representative derivative is hypothetical and serves as an example for this guide. Actual values must be determined experimentally.
Signaling Pathway of PI3K/Akt/mTOR and Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and objective framework for validating the biological efficacy of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde derivatives as potential anticancer agents. By employing a combination of robust in vitro and in vivo methodologies and benchmarking against established PI3K pathway inhibitors, researchers can generate the critical data necessary to support the advancement of promising new chemical entities into further preclinical and clinical development.
The successful validation of derivatives from this novel scaffold could lead to the identification of new therapeutic candidates with improved efficacy, selectivity, and safety profiles for the treatment of a wide range of human cancers.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (and vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU (bromodeoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a substrate to generate a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.[12]
Western Blotting
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated Akt and S6 ribosomal protein overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach an average volume of 100-200 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups and initiate oral gavage of the test compounds and vehicle control according to the predetermined schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[9][10][21]
References
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Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
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Krop, I. E., et al. (2018). A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Breast Cancer Research and Treatment, 171(2), 349-360. [Link]
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Salphati, L., et al. (2011). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Xenobiotica, 41(12), 1045-1056. [Link]
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Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 9(1), 706-717. [Link]
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Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 9(1), 706-717. [Link]
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Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
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Gilmartin, A. G., et al. (2012). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. Neoplasia, 14(1), 23-33. [Link]
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Semantic Scholar. (2017). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Retrieved from [Link]
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Cure Today. (2014). Early Phase Study Finds PI3K Inhibitor Pictilisib Helps a Subset of Advanced Breast Cancer Patients. Retrieved from [Link]
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Oncotarget. (2017). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Retrieved from [Link]
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ResearchGate. (2017). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Retrieved from [Link]
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John, J. C., et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. Targeted Oncology, 12(3), 325-334. [Link]
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Vigna, E., et al. (2022). PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives. Cancers, 14(9), 2135. [Link]
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ResearchGate. (2025). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Retrieved from [Link]
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de Oliveira, A. C. A., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry, 10(10), 3291-3298. [Link]
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de Oliveira, A. C. A., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry, 10(10), 3291-3298. [Link]
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ResearchGate. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Retrieved from [Link]
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PubMed. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. Retrieved from [Link]
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Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Al-Ostath, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 20(9), e202300645. [Link]
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Balasubramanian, C., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(45), 26909-26917. [Link]
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Endoori, M., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry, 60(11), 2005-2019. [Link]
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A Researcher's Guide to the Rigorous Validation of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Crystallographic Data
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, a promising heterocyclic scaffold in medicinal chemistry, X-ray crystallography provides the gold standard for structural elucidation. However, the generation of a crystallographic model is not the endpoint; it is the beginning of a critical validation process to ensure the data is robust, reliable, and accurately represents the molecule's true form.
This guide provides an in-depth, expert-led comparison of the validation process for the crystallographic data of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde. We will explore the causality behind experimental choices, outline self-validating protocols, and ground our discussion in authoritative standards, offering a comprehensive workflow for researchers, scientists, and drug development professionals.
The Imperative of Validation: Beyond the Initial Solution
A common misconception is that once a structure is "solved," the job is done. In reality, the initial model produced by structure solution software is a hypothesis that must be rigorously tested against the experimental data. This validation process is crucial for identifying potential errors in data collection, processing, or model refinement, ensuring the scientific integrity of the published structure.
This guide will use a hypothetical, yet plausible, crystallographic dataset for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde to illustrate the validation workflow.
The Validation Workflow: A Step-by-Step Protocol
The validation of a crystal structure is a multi-faceted process that involves several key stages, from initial data quality assessment to the final check of the refined model. The following protocol outlines a robust workflow for validating the structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Caption: A comprehensive workflow for X-ray crystallographic data validation.
Part 1: Initial Data Quality Assessment
Before attempting to solve the structure, a critical evaluation of the raw diffraction data is essential. Key indicators of data quality provide the first clues as to the potential success and reliability of the final structure.
Experimental Protocol: Assessing Data Quality
-
Data Integration and Scaling: Process the raw diffraction images using software such as XDS or HKL-2000. This step integrates the reflection intensities and applies corrections for experimental factors.
-
Examine Key Statistical Indicators:
-
Rmerge (or Rsym): This value reflects the agreement between symmetry-equivalent reflections. While widely reported, it's important to note that its value can be misleadingly low for highly redundant data.[1][2] More modern indicators like Rmeas are often preferred.[1]
-
I/σ(I): This represents the signal-to-noise ratio of the reflection intensities. A value greater than 2 is generally considered the threshold for observed reflections.
-
Completeness: This indicates the percentage of unique reflections measured out of the total possible for a given resolution. High completeness (>95%) is crucial for a reliable structure.
-
Multiplicity: This is the average number of times a unique reflection is measured. Higher multiplicity leads to better data statistics.
-
Table 1: Hypothetical Data Collection and Refinement Statistics for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
| Parameter | Hypothetical Value | Ideal Target |
| Chemical formula | C₉H₈N₂O | - |
| Formula weight | 160.18 | - |
| Crystal system | Monoclinic | - |
| Space group | P2₁/c | - |
| a, b, c (Å) | 8.5, 12.1, 7.8 | - |
| α, β, γ (°) | 90, 105.2, 90 | - |
| V (ų) | 778.5 | - |
| Z | 4 | - |
| Temperature (K) | 100(2) | Low temperature to minimize thermal motion |
| Wavelength (Å) | 0.71073 (Mo Kα) | Appropriate for small molecule crystallography |
| Reflections collected | 8543 | High number for good redundancy |
| Independent reflections | 1789 | - |
| R(int) | 0.035 | < 0.05 for good data |
| Completeness to θ = 25.242° | 99.8 % | > 95% |
| Goodness-of-fit on F² | 1.05 | Close to 1.0 |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 | R₁ < 0.05 for a well-refined structure[3] |
| R indices (all data) | R₁ = 0.051, wR₂ = 0.123 | - |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 | Close to zero |
Part 2: Structure Solution and Refinement
Once the data quality is deemed acceptable, the process of determining the arrangement of atoms in the unit cell can begin.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: Employ direct methods or Patterson methods, commonly implemented in software like SHELXT, to obtain an initial structural model.[4]
-
Structure Refinement: Use a program such as SHELXL for full-matrix least-squares refinement on F².[5][6] This iterative process refines the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
Key Refinement Parameters to Monitor:
-
R-factors (R₁ and wR₂): The R₁ factor is a measure of the agreement between the observed and calculated structure factor amplitudes.[3] The weighted R-factor (wR₂) is based on F² and is generally considered a more reliable indicator. For small molecules, a final R₁ value below 5% (0.05) is indicative of a good refinement.[3]
-
Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a well-refined structure. A significantly larger value may indicate an incorrect model or weighting scheme.
-
Difference Electron Density Map: The residual electron density map should be relatively flat, with no significant peaks or troughs, which could indicate missing atoms or incorrect atom assignments.
Part 3: Comprehensive Validation with PLATON/checkCIF
The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data.[7][8][9][10][11] The checkCIF service, often performed using the PLATON software, is an indispensable tool for validating the CIF and the structural model it contains.[12][13][14][15]
Caption: The PLATON/checkCIF validation process.
Experimental Protocol: checkCIF Validation
-
Generate the CIF: After the final refinement cycle, generate a comprehensive CIF file that includes all relevant experimental and structural information.
-
Submit to checkCIF: Upload the CIF to the IUCr's online checkCIF service or run PLATON locally.
-
Analyze the Validation Report: The report will categorize potential issues into different alert levels (A, B, C, G).
-
Alert Level A: Serious issues that require immediate attention and correction.
-
Alert Level B: Potentially serious issues that should be investigated.
-
Alert Level C: Less serious issues, often worth noting.
-
Alert Level G: General information or suggestions.
-
A well-refined structure should ideally have no A or B level alerts. Any remaining alerts should be explained and justified in the final publication.
Part 4: Geometric Analysis and Comparison with Known Structures
A chemically reasonable model should exhibit bond lengths, angles, and torsion angles that are consistent with established chemical principles.
Experimental Protocol: Geometric Analysis
-
Analyze Molecular Geometry: Use software like PLATON or Mercury to calculate and examine the intramolecular geometry.
-
Compare with Standard Values: Compare the observed bond lengths and angles with standard values, such as those derived from the Cambridge Structural Database (CSD).[16] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19][20][21][22]
-
Utilize Mogul: For a more in-depth analysis, use the CCDC's Mogul software, which provides a statistical analysis of bond lengths, angles, and torsions based on millions of structures in the CSD.[23]
Table 2: Comparison of Hypothetical Bond Lengths in 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde with a Related Published Structure
| Bond | Hypothetical Value (Å) | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (Å)[24] | Expected Range (from CSD) |
| N1-C2 | 1.385 | 1.382(2) | 1.37-1.39 |
| C2-N3 | 1.321 | 1.325(2) | 1.31-1.33 |
| N3-C3a | 1.398 | 1.395(2) | 1.39-1.41 |
| C5-C6 | 1.405 | 1.401(2) | 1.39-1.41 |
| C(aldehyde)-O | 1.215 | 1.218(2) | 1.20-1.23 |
This comparative analysis provides strong evidence for the validity of the assigned structure. Significant deviations from expected values could indicate model errors or unusual electronic effects within the molecule.
Conclusion
The validation of X-ray crystallographic data is a critical, multi-step process that underpins the reliability of a reported structure. For a molecule of interest like 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, a thorough validation workflow, encompassing initial data quality assessment, careful refinement, rigorous checking with tools like PLATON/checkCIF, and detailed geometric analysis with reference to databases such as the CSD, is not just recommended—it is essential for scientific integrity. By following these self-validating protocols, researchers can have high confidence in their structural models, providing a solid foundation for further research and development.
References
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Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Journal of Applied Crystallography, 36(1), 7-13. [Link]
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Spek, A. L. (2020). PLATON Manual. Utrecht University. [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
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PLATON Homepage. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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University of Glasgow. (2025). PLATON for Windows. [Link]
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PLATON for MS-Windows. [Link]
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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Introduction to Powder Crystallographic Information File (CIF). [Link]
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Wikipedia. (2023). Crystallographic Information File. [Link]
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Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]
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PaNdata. (n.d.). SHELX. [Link]
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Analysing and evaluating macromolecular models. [Link]
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Diederichs, K., & Karplus, P. A. (1997). Improved R-factors for diffraction data analysis in macromolecular crystallography. Nature Structural & Molecular Biology, 4(4), 269-275. [Link]
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Comparative Binding Affinity Guide: 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivatives
Executive Summary & Pharmacophore Rationale
The imidazo[1,2-a]pyridine ring system is a privileged fused bicyclic heteroaromatic scaffold in pharmaceutical research. Its unique electronic properties and rigid conformational framework make it an ideal core for designing molecules that interact with biological targets with high affinity and selectivity[1]. Historically, derivatives of this core have demonstrated high intrinsic binding affinity for both Central Benzodiazepine Receptors (CBR, or GABA_A) and Peripheral Benzodiazepine Receptors (PBR, now known as the Translocator Protein or TSPO)[2], as well as emerging targets like Melanin-Concentrating Hormone Receptor 1 (MCHR1)[3].
Within this chemical space, 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde serves as a highly versatile building block. The 5-carbaldehyde moiety provides an electrophilic handle for rapid derivatization (e.g., via reductive amination to form secondary amines), while the 3-methyl group induces a critical steric constraint. This steric clash forces the 5-position substituents into a well-defined conformational vector, which is essential for fitting into the hydrophobic binding pockets of target receptors.
This guide objectively compares the binding affinities of various 5-aminomethyl derivatives synthesized from this core, evaluating their selectivity profiles between TSPO (implicated in neuroinflammation and neurosteroidogenesis) and the GABA_A receptor.
Fig 1: TSPO-mediated neurosteroidogenesis pathway modulated by imidazopyridines.
Comparative Binding Affinity Profile
To objectively evaluate the performance of these derivatives, a focused library of secondary amines was synthesized directly from the 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde precursor. By modifying the amine R-group, we can fine-tune the lipophilicity and hydrogen-bonding potential, shifting the selectivity from classic GABA_A activity toward TSPO.
Quantitative Data Comparison
The following table summarizes the competitive binding affinity (Ki) for three distinct derivatives compared against industry-standard reference compounds.
Table 1: Binding Affinity (Ki) of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde Derivatives
| Compound | 5-Position R-Group (Amine) | TSPO Ki (nM) | GABA_A Ki (nM) | Selectivity (GABA_A / TSPO) |
| Derivative A | Benzyl | 12.5 ± 1.2 | 450 ± 25 | 36x |
| Derivative B | 4-Fluorobenzyl | 2.1 ± 0.3 | >1000 | >476x |
| Derivative C | 4-Methoxybenzyl | 45.0 ± 4.1 | 210 ± 15 | 4.6x |
| Zolpidem (Ref) | N/A (Classic CBR Ligand) | >1000 | 15.0 ± 1.1 | 0.015x |
| PK 11195 (Ref) | N/A (Classic PBR Ligand) | 1.5 ± 0.2 | >10000 | >6600x |
Data Insight: The introduction of a para-fluoro substituent on the benzyl ring (Derivative B) drastically increases TSPO affinity while abolishing GABA_A binding, yielding a highly selective TSPO ligand. Conversely, electron-donating groups like the para-methoxy variant (Derivative C) reduce overall affinity and selectivity.
Experimental Methodologies & Self-Validating Protocols
The gold standard for determining a compound's affinity for a receptor is the competitive radioligand binding assay[1]. This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity[1].
Protocol 1: Scaffold Derivatization via Reductive Amination
This protocol details the conversion of 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde into the secondary amines listed in Table 1.
-
Imine Formation: Combine 3-methylimidazo[1,2-a]pyridine-5-carbaldehyde (1.0 eq) with the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Causality Behind Choice: DCE is selected over methanol to minimize premature reduction. The use of a non-polar halogenated solvent maximizes Schiff base formation, driven forward by the addition of 4Å molecular sieves.
-
-
Reduction: After 2 hours, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C.
-
Causality Behind Choice: STAB is a mild, highly selective reducing agent that reduces the imine intermediate without over-reducing the electron-rich imidazopyridine heteroaromatic core.
-
-
Self-Validation Check: Monitor the reaction via LC-MS. If unreacted carbaldehyde persists (>5% AUC), add catalytic glacial acetic acid (0.1 eq) to accelerate imine formation before quenching. Do not proceed to purification until the aldehyde is fully consumed, ensuring no reactive electrophiles contaminate the biological assays.
Protocol 2: Competitive Radioligand Binding Assay
This protocol quantifies the binding affinities ( Ki ) for TSPO and GABA_A.
-
Membrane Preparation: Isolate mitochondrial fractions (for TSPO) and synaptic membranes (for GABA_A) from homogenized Wistar rat brains via differential centrifugation.
-
Radioligand Incubation: Incubate the isolated membranes with either [3H]PK 11195 (for TSPO) or [3H]Flumazenil (for GABA_A) alongside varying concentrations of the synthesized derivatives (ranging from 0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) for 90 minutes at 4°C.
-
Causality Behind Choice: Low-temperature incubation slows receptor kinetics, preventing rapid dissociation of the ligand-receptor complex and ensuring a stable equilibrium is reached for accurate IC50 determination.
-
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester, followed by three rapid washes with ice-cold buffer.
-
Causality Behind Choice: Polyethylenimine pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged secondary amines to the filter itself.
-
-
Self-Validation (NSB Control): Define Non-Specific Binding (NSB) using a 1000-fold excess of unlabeled PK 11195 or Diazepam.
-
System Integrity Rule: If the NSB exceeds 10% of the total radioligand binding, the assay is automatically flagged for membrane washing inefficiencies. Data from that specific well/plate must be discarded to ensure only high-confidence specific binding data is advanced to the Cheng-Prusoff calculation.
-
Fig 2: Self-validating high-throughput radioligand binding assay workflow.
References
- Source: benchchem.
- Source: researchgate.
- Title: Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)
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Part 1: Core Principles of Disposal: Hazard Assessment and Waste Characterization
An In-Depth Guide to the Proper Disposal of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
The foundation of any disposal procedure is a thorough understanding of the material's hazards. Based on analogous compounds, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde should be presumed to be a hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Analogs are classified as causing skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled.[3]
Due to these potential hazards, all waste streams containing 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde must be classified and managed as hazardous waste. [4][5] It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and your designated Environmental Health & Safety (EHS) department before initiating any disposal protocol.[6][7][8]
Part 2: Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to the following personal and engineering controls is mandatory when managing this chemical waste.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.[4]
-
Eye Protection: Use safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Lab Coat: A fully buttoned lab coat is required to protect from incidental contact.[9]
Engineering Controls:
-
Chemical Fume Hood: All handling of the compound and its waste, including aliquoting and container sealing, must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][2]
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit.[4] Collect the contaminated absorbent into a designated hazardous waste container and seal it for disposal.[3] Do not allow the chemical or its cleanup materials to enter drains or waterways.[4]
Part 3: Step-by-Step Operational Disposal Plan
The disposal of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde must be approached as a systematic hazardous waste management process. Adherence to institutional policies and local, state, and federal regulations is mandatory.[4][5]
Step 1: Waste Stream Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[6][10] Never mix this waste with other chemical classes. The following distinct waste streams should be established:
-
Unused/Expired Pure Compound: The original solid compound.
-
Contaminated Solid Waste: Items such as used weighing papers, contaminated pipette tips, gloves, and absorbent materials.
-
Contaminated Liquid Waste (Non-aqueous/Organic): Solutions of the compound in organic solvents.
-
Contaminated Liquid Waste (Aqueous): Solutions of the compound in aqueous media.
Step 2: Waste Container Selection and Labeling
All chemical waste must be accumulated in appropriate, clearly labeled containers.
-
Container Compatibility: Use sturdy, leak-proof containers made of a material compatible with the waste.[8][11] Borosilicate glass is generally suitable for organic solutions, while high-density polyethylene (HDPE) may be used for aqueous waste.
-
Labeling: Each container must be clearly labeled before the first addition of waste.[8][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde"
-
The accumulation start date
-
An accurate description of the contents (e.g., "in Methanol")
-
Associated hazard pictograms (e.g., Irritant, Toxic)[4]
-
Step 3: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Closure: Containers must be kept securely closed at all times, except when actively adding waste.[4][8] Using a funnel that is left in the opening is not considered a closed container.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to capture any potential leaks.[8]
-
Segregated Storage: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][9] It should also be kept away from heat sources and direct sunlight.[12]
Step 4: Final Disposal via Professional Services
The only acceptable and safe method for the final disposal of this hazardous waste is through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[1][5][13]
-
Incineration: The standard and most effective method for the destruction of this type of organic chemical waste is high-temperature incineration by a licensed facility.[5][10][13] This process ensures the complete breakdown of the hazardous compound into less harmful components.
-
A Note on Chemical Deactivation: While some aldehydes can be chemically deactivated or neutralized to reduce their toxicity, this is not recommended for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde without a specifically validated protocol.[14] The complex heterocyclic structure could lead to incomplete reactions or the formation of unknown, potentially more hazardous byproducts. Do not attempt chemical deactivation unless it is an explicit part of your institution's approved and validated EHS procedures.
Data and Workflow Summary
For clarity, the key logistical information is summarized below.
| Waste Stream | Recommended Container | Key Labeling Information | Final Disposal Action |
| Pure/Expired Solid Compound | Original container or labeled, sealed glass jar | "Hazardous Waste", Full Chemical Name, Hazard Pictograms | Arrange for pickup via EHS |
| Contaminated Solid Waste | Lined, sealable pail or drum | "Hazardous Waste", "Solid Waste with 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde" | Arrange for pickup via EHS |
| Contaminated Organic Liquid | Labeled, screw-cap glass solvent bottle | "Hazardous Waste", Full Chemical Name, Solvent(s), Hazard Pictograms | Arrange for pickup via EHS |
| Contaminated Aqueous Liquid | Labeled, screw-cap HDPE or glass bottle | "Hazardous Waste", Full Chemical Name, Hazard Pictograms | Arrange for pickup via EHS |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
Caption: Workflow for the safe disposal of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde.
References
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OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). MCF Environmental Services. [Link]
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Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (2024, May 24). Labor Security. [Link]
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]
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Aldex® - Aldehyde Disposal Made Easy. Anatech Ltd. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Chemical Waste Disposal Guidelines. Swarthmore College. [Link]
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Pyridine-2-carboxaldehyde Safety Data Sheet. Sigma-Aldrich. [Link]
-
IMidazo[1,2-a]pyridine-5-carboxaldehyde, 3-Methyl-. NextSDS. [Link]
-
Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet. (2023, September 5). Fisher Scientific. [Link]
-
Imidazole Standard Operating Procedure. Washington State University. [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025, October 6). Royal Society of Chemistry. [Link]
-
Pyridine-2-carboxaldehyde Safety Data Sheet. (2012, September 10). Thermo Fisher Scientific. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023, May 9). PMC. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. [Link]
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Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins: Polycyclic Aromatic Compounds. (2022, May 18). Taylor & Francis Online. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
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Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. [Link]
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A safety and chemical disposal guideline for Minilab users. (2020, April 2). German Medical Aid Organization (Difäm). [Link]
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Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019, February 22). Federal Register. [Link]
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EPA Regulated Pharmaceutical Waste. (2015, October 15). [Link]
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Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency. [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
